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Gramicidin Analogue

Cat. No.: B1576523
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Description

Significance of Gramicidin (B1672133) as a Foundation for Analogue Development

Gramicidin's importance as a foundational molecule stems from its well-defined and relatively simple structure. researchgate.net Natural gramicidin is a mixture of linear pentadecapeptides (15 amino acids), primarily gramicidins A, B, and C, which differ by a single amino acid substitution. wikipedia.orgresearchgate.net The most abundant, gramicidin A, has the sequence: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine. wikipedia.orgacs.org

The defining feature of gramicidin is its alternating pattern of L- and D-amino acids, which allows it to fold into a unique β-helical conformation within lipid bilayers. wikipedia.orgresearchgate.netacs.org The functional ion channel is formed when two gramicidin monomers, one in each leaflet of the membrane, dimerize in a head-to-head fashion. wikipedia.orgresearchgate.net This dimer creates a narrow pore, approximately 4 Å in diameter, that spans the membrane and is selectively permeable to monovalent cations like potassium (K+) and sodium (Na+), as well as water. researchgate.netfrontiersin.org

This simplicity and well-characterized mechanism make gramicidin an ideal model system for studying the fundamental principles of ion channel organization, dynamics, and function. researchgate.netnih.gov Unlike larger, more complex protein channels, gramicidin's structure is amenable to detailed study by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. acs.orgnih.govpnas.org Its tractability has provided profound insights into lipid-protein interactions, the energetics of ion permeation, and the role of specific amino acid residues in channel function. researchgate.netnih.govpnas.org This deep understanding of the parent molecule provides a robust platform for designing and interpreting the properties of its analogues.

Rationale for Analogue Design: Addressing Fundamental Challenges in Peptide Ion Channel Research

The design and synthesis of gramicidin analogues are driven by the need to overcome key challenges in both fundamental research and therapeutic development. A primary motivation is to address the limitations of natural gramicidin as an antibiotic. While potent, gramicidin A is indiscriminately cytotoxic, forming ion channels in both bacterial and mammalian cell membranes, which leads to high hemolytic activity. nih.govdrugtargetreview.com This lack of specificity restricts its clinical use to topical applications. nih.govdrugtargetreview.com A major goal of analogue research is, therefore, to engineer molecules with species-selective activity, capable of targeting bacterial membranes over host cells. drugtargetreview.comjst.go.jp

Beyond therapeutic applications, gramicidin analogues are indispensable tools for probing the core principles of ion channel biophysics. Key research questions that are difficult to address with complex, multi-subunit protein channels can be systematically investigated using simplified gramicidin analogues. These challenges include:

Understanding Ion Selectivity and Conductance: By making precise amino acid substitutions, researchers can explore how the peptide backbone and side chains influence which ions can pass through the pore and at what rate. acs.org Modifications to the channel entrance and the nature of the amino acid side chains lining the pore can dramatically alter ion binding affinities and transport energies. acs.orgnih.gov

Controlling Channel Gating and Lifetime: The dimerization of gramicidin monomers is a dynamic process. Analogues are designed to study the factors that govern the association and dissociation of the monomers, which directly relates to the channel's "open" lifetime. acs.org This provides insight into the gating mechanisms of more complex biological channels.

The development of chemically reactive gramicidin derivatives has also opened avenues for creating ion channel-based nanoprobes and biosensors, allowing for the study of chemical reactions and molecular recognition events at the single-molecule level. nih.gov

Evolution of Gramicidin Analogue Research Directions

The focus of this compound research has evolved significantly since the molecule's discovery and initial structural elucidation.

Early Studies and Structural Confirmation: Following the determination of gramicidin A's sequence in 1964 and the proposal of the head-to-head dimeric channel model in 1971, early research focused on synthesizing analogues to confirm this structural hypothesis. wikipedia.org For instance, analogues with charged groups at the N-terminus were shown to be inactive, supporting the head-to-head dimerization model, while C-terminally charged analogues remained active. biorxiv.org

Probing Structure-Function Relationships: The field then moved towards creating analogues with single or multiple amino acid substitutions to delineate the role of each part of the peptide. acs.org Studies on analogues where tryptophan residues were replaced helped to clarify the importance of these residues in anchoring the channel at the membrane-water interface. researchgate.net This era established fundamental SAR principles for gramicidin channels.

Rational Design for Selective Toxicity: More recently, research has shifted towards the rational design of analogues with specific, desirable properties, particularly reduced hemolytic activity and enhanced antibacterial specificity. drugtargetreview.comjst.go.jp This includes creating macrocyclic analogues and other topologically modified versions to alter membrane interactions. jst.go.jpmdpi.com For example, a macrocyclic analogue was developed that displayed significantly lower mammalian cytotoxicity while retaining antibacterial potency. jst.go.jp

High-Throughput Screening and Modern Applications: The latest evolution in the field involves the use of high-throughput strategies, such as one-bead-one-compound library synthesis, to rapidly generate and screen thousands of analogues. nih.govdrugtargetreview.com In one study, a library of 4,096 analogues was created and screened, leading to the identification of 10 promising candidates with altered biological activity profiles—some retaining strong ion channel function but with negligible toxicity to human cells. nih.gov This approach dramatically accelerates the discovery of leads for new antibiotics and moves beyond simple structure-function studies to large-scale SAR exploration. nih.gov

Current research continues to build on this legacy, designing novel peptide architectures that convert porin-like channels into gramicidin-like channels and developing sophisticated channel-based sensors. nih.govnih.gov This progression from a model system to a platform for drug discovery and nanotechnology highlights the enduring utility of gramicidin and its analogues.

Properties

bioactivity

Antibacterial

sequence

VXLPFPFLXV

Origin of Product

United States

Ii. Synthetic Methodologies and Design Principles for Gramicidin Analogues

Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for synthesizing gramicidin (B1672133) analogues due to its efficiency and amenability to automation. nih.govresearchgate.netresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govucsd.edu The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the α-amino group of the incoming amino acid is standard practice. nih.govgoogle.com

A typical SPPS cycle for a gramicidin analogue involves:

Loading: The first amino acid is attached to the resin, often via its C-terminus. For instance, Fmoc-D-Phe-OH can be loaded onto a 2-chlorotrityl resin. nih.gov

Deprotection: The Fmoc or Boc protecting group is removed from the N-terminus of the resin-bound amino acid, typically using a base like piperidine (B6355638) for Fmoc or an acid for Boc. nih.gov

Coupling: The next Fmoc- or Boc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to facilitate this reaction. nih.gov

Capping: Any unreacted amino groups on the resin are capped, for example, with a mixture of DCM/MeOH/DIPEA, to prevent the formation of deletion sequences. nih.gov

This cycle is repeated until the desired linear peptide sequence is assembled. For cyclic gramicidin S analogues, the linear precursor is then cleaved from the resin and cyclized in solution. researchgate.netcapes.gov.br An alternative strategy involves on-resin cyclization, which can offer high yields and purity by leveraging a pre-organized conformation of the linear precursor. researchgate.net

SPPS has been successfully employed to create a wide array of gramicidin S analogues, including those with backbone N-aminations and substitutions with non-proteinogenic amino acids. capes.gov.brnsf.govacs.org For example, a series of 19 gramicidin S derivatives were synthesized using Fmoc-based SPPS to investigate the effects of enhanced cationicity and modulated hydrophobicity. nih.gov

Solution-Phase Synthetic Routes

While less common now for the synthesis of long peptides, solution-phase synthesis remains a viable and sometimes necessary approach for certain gramicidin analogues, particularly for large-scale production or when specific chemical modifications are not compatible with solid-phase conditions. This classical method involves the coupling of amino acids or peptide fragments in a suitable solvent.

Historically, the synthesis of gramicidin S was achieved through solution-phase methods. These early syntheses often involved the use of protecting groups like the tosyl group for ornithine side chains and cyclization reagents such as DCC (dicyclohexylcarbodiimide) in the presence of p-nitrophenol. google.com Yields for these multi-step solution-phase cyclizations were often modest, in the range of 20-30%. google.com

A hybrid approach combining SPPS for the linear precursor followed by a solution-phase cyclization is a practical and widely used strategy. researchgate.netcapes.gov.br This method capitalizes on the efficiency of SPPS for chain assembly while allowing for greater control and potentially higher yields during the critical cyclization step. For instance, a gram-scale synthesis of gramicidin S has been reported using an Fmoc-based SPPS protocol to generate the linear decapeptide, which was then cyclized in solution. capes.gov.bracs.org

High-Throughput Synthesis and Library Generation (e.g., One-Bead-One-Compound)

The need to explore vast chemical space for novel antimicrobial agents has driven the development of high-throughput synthesis and library generation techniques. The one-bead-one-compound (OBOC) method is a powerful strategy for creating large combinatorial libraries of peptide analogues. mdpi.comresearchgate.net In this approach, a "split-and-mix" synthesis strategy is used, resulting in each bead of the solid support carrying a unique peptide sequence.

This methodology has been applied to generate thousands of gramicidin A analogues. mdpi.comresearchgate.netnih.gov For example, a library of 4096 gramicidin A analogues was designed and synthesized to screen for altered biological activity profiles. researchgate.netnih.gov These libraries allow for the rapid identification of analogues with improved properties through microscale functional assays performed directly on the beads. researchgate.net

High-throughput experimentation (HTE) amenable strategies are also being developed for the late-stage functionalization of macrocyclic peptides, enabling the rapid generation of diverse analogues from a common precursor. researchgate.net This approach allows for the efficient exploration of structure-activity relationships without the need for the complete de novo synthesis of each analogue. rsc.org

Targeted Structural Modifications in this compound Design

The design of gramicidin analogues is a strategic process aimed at enhancing antimicrobial potency, broadening the spectrum of activity, and reducing toxicity. This is achieved through targeted structural modifications of the parent peptide.

Amino Acid Substitutions and Modifications

The substitution of the natural amino acids in gramicidin with other canonical amino acids, including their D-enantiomers, glycine (B1666218), and alanine (B10760859), has been a cornerstone of SAR studies.

L- and D-Amino Acid Replacements: The stereochemistry of the amino acid residues is critical for the defined β-sheet structure of gramicidin S and the helical structure of gramicidin A. ucsd.eduupf.eduwikipedia.org Gramicidins naturally contain both L- and D-amino acids, which contribute to their unique conformations. wikipedia.orgmdpi.compreprints.org

In gramicidin S, the D-Phe-Pro sequence is crucial for maintaining the type II' β-turns. ucsd.edu Replacing D-Phe with its L-enantiomer or other L-amino acids can destabilize the β-sheet and lead to a loss of antimicrobial activity. ucsd.edu However, strategic substitutions with other D-amino acids have yielded analogues with improved therapeutic indices. upf.edunih.govnih.gov For example, substituting D-Phe with D-Lys or D-Asn at certain positions in a gramicidin S-related peptide resulted in weaker hemolytic activity compared to their L-diastereomers. nih.gov The incorporation of D-Arg and Trp has been shown to enhance activity against Gram-negative bacteria. nih.gov

Glycine and Alanine Scanning: Alanine scanning, where individual amino acid residues are systematically replaced with alanine, is a common technique to probe the contribution of each side chain to the peptide's activity and structure. d-nb.infod-nb.infobiorxiv.org Replacing the bulky hydrophobic residues Val and Leu in gramicidin S with the smaller alanine or achiral glycine has been shown to substantially decrease or completely abolish antimicrobial activity, highlighting the importance of hydrophobicity for its function. ucsd.edu In some cases, substituting native alanine residues with glycine is also performed to understand the role of the methyl side chain. biorxiv.org

The following table summarizes the effects of some canonical amino acid replacements in gramicidin analogues:

Original Residue(s)Position(s)Substituted Residue(s)Analogue TypeObserved Effect
D-Phe4,4'D-Lys, D-AsnGramicidin SWeaker hemolytic activity compared to L-diastereomer substitutions. nih.gov
D-Phe4,4'D-ArgGramicidin SEnhanced activity against Gram-negative bacteria. nih.gov
Val, LeuVariousAla, GlyGramicidin SSubstantial decrease or loss of antimicrobial activity. ucsd.edu
L-Phe-D-Pro-L-Phe (swapped)Gramicidin SLoss of antimicrobial potency but substantial decrease in cytotoxicity. nih.gov
Orn2,2'GlnGramicidin SReplacement of basic residues with neutral Gln. ucsd.edu
Non-Canonical Amino Acid Incorporation (e.g., D-Tic, Azaproline, Bicyclic Dipeptides)

The incorporation of non-canonical amino acids is a powerful strategy to introduce novel structural and functional properties into gramicidin S (GS) analogues. nih.govsemanticscholar.org This approach allows for the exploration of chemical space beyond the 20 proteinogenic amino acids, leading to enhanced stability, potency, and selectivity. nih.govchemrxiv.org

The β-turn region has been a frequent target for modification with various peptidomimetics. upf.edu For these substitutions to be successful, the surrogate molecules must possess appropriate hydrophobicity and geometry. upf.edu The replacement of the native D-Phe-Pro sequence with a D-Pro-L-Phe sequence has been shown to be a viable strategy, as a simple permutation to L-Pro-D-Phe leads to a near-complete loss of activity. upf.edu Further modifications at the L-Phe position in this inverted sequence with bulky aromatic side chains have demonstrated that the antibiotic activity is highly dependent on the size and spatial arrangement of the aromatic group. upf.edu

The replacement of β-turn residues with constrained furanoid sugar amino acids has also been explored. researchgate.net These analogues maintain a biological profile similar to native GS, indicating a degree of tolerance for significant structural changes in the turn region. researchgate.net The incorporation of arylated sugar amino acids as a replacement for one of the D-Phe-Pro β-turns results in a cyclic, amphiphilic peptide that adopts a β-sheet conformation. nih.gov Interestingly, these analogues induce an unusual reverse turn, slightly distorting the antiparallel β-sheet. nih.gov Despite this, they exhibit antibacterial and hemolytic activities comparable to the parent GS, highlighting that the presence of an aromatic moiety in the turn, rather than the native conformation itself, is crucial for biological activity. nih.gov

Compound/Modification Key Finding Reference
D-Tic substitution for D-PhePreserves β-sheet conformation, reduces hemolytic activity. upf.edu
D-Pro-L-Phe sequence swapMaintains activity, allows for further modification. upf.edu
Furanoid sugar amino acidsReplaces β-turn, results in GS-like biological profile. researchgate.net
Arylated sugar amino acidsInduces unusual reverse turn, maintains biological activity. nih.gov
N-Methylation and Other Backbone Modifications

N-methylation of the peptide backbone is a widely used strategy to modulate the conformational properties and biological activity of gramicidin S analogues. nsf.govnih.govresearchgate.net This modification involves the substitution of an amide proton with a methyl group, which can disrupt hydrogen bonding patterns and alter the peptide's three-dimensional structure. nih.gov

Studies have shown that the site of N-methylation is critical to its effect on activity. N-methylation of the intramolecular hydrogen-bonded leucine (B10760876) residue led to a fivefold increase in the HC50 value (the concentration causing 50% hemolysis), indicating reduced hemolytic activity. nih.gov In contrast, replacing proline in the β-turn region with N-methylalanine had no significant impact on either antimicrobial or hemolytic activity. nih.gov However, analogues containing both N-methylleucine at a β-strand and N-methylalanine at a β-turn exhibited a fourfold increase in selectivity for bacterial cells over human erythrocytes. nih.gov

The methylation of bonded amides in gramicidin S has been shown to disrupt these bonds and reduce the structural order of the peptide. mdpi.com One particularly promising analogue, NMe-8 (Leu5→MeLeu, Pro7→MeAla), displayed similar antimicrobial activity to gramicidin S but with a fivefold reduction in hemolytic activity. mdpi.com It is important to note that while N-methylation can reduce toxicity, in some cases, it can also increase it, likely due to increased hydrophobicity. mdpi.com

Beyond N-methylation, other backbone modifications have been explored. N-amination, the introduction of an N-amino group to the peptide backbone, is a more recent strategy. nsf.gov The synthesis of N-aminated analogues of GS has been achieved through a dipeptide fragment incorporation approach on solid support. nsf.gov Diamination of the ornithine residues in the β-strand region was found to enhance broad-spectrum antimicrobial activity without a corresponding increase in hemolytic activity. researchgate.netnsf.gov One such analogue, featuring N-amination at both ornithine residues, exhibited enhanced amphipathicity and antimicrobial activity against ESKAPE pathogens, along with reduced hemolytic activity compared to GS. nsf.gov

Modification Position Effect on Activity Reference
N-methylationLeucine (internal H-bond)Reduced hemolytic activity nih.gov
N-methylationProline (β-turn)No significant change nih.gov
N-methylationLeucine (β-strand) & Alanine (β-turn)Increased selectivity nih.gov
NMe-8 (Leu5→MeLeu, Pro7→MeAla)β-strand and β-turnSimilar antimicrobial, reduced hemolytic activity mdpi.com
N-aminationOrnithine (β-strand)Enhanced antimicrobial activity, no increase in hemolysis researchgate.netnsf.gov
Fluorination and Isotopic Labeling

Fluorination and isotopic labeling are powerful tools for probing the structure, dynamics, and interactions of gramicidin analogues. The introduction of fluorine, a highly electronegative and relatively small atom, can significantly influence the pharmacological properties of peptides. fu-berlin.dersc.orgnih.gov

The biosynthetic incorporation of fluorinated amino acids into gramicidin S has been investigated. rsc.orgnih.gov Studies have shown that the adenylation (A)-domain of the nonribosomal peptide synthetase (NRPS) module GrsA, which is responsible for selecting phenylalanine, tends to reject 4-fluorinated analogues of its native substrate. rsc.orgnih.gov This rejection is attributed to an interrupted T-shaped aromatic interaction in the binding pocket. rsc.orgnih.gov However, a mutant of GrsA, W239S, has been shown to improve the incorporation of 4-fluorinated phenylalanine into GS both in vitro and in vivo, opening avenues for the engineered biosynthesis of fluorinated peptides. fu-berlin.dersc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) is a particularly sensitive technique for studying peptide conformation in membrane environments. researchgate.netnih.gov In one study, two equivalent leucine side chains in a gramicidin S analogue were replaced with the non-natural amino acid 4F-phenylglycine. researchgate.net Using solid-state ¹⁹F-NMR, the distance between the two ¹⁹F labels was measured and found to be in good agreement with the known backbone structure of natural gramicidin S in solution. researchgate.net

For gramicidin A, fully active analogues with ¹⁹F labels at both the N- and C-termini have been synthesized. nih.gov By incorporating these labeled peptides into phospholipid vesicles and using paramagnetic probes, it was determined that the N-terminus of gramicidin is located in the membrane interior, while the C-terminus is at the membrane surface. nih.gov This data provided strong support for the N-terminal to N-terminal β-helical dimer model of the gramicidin channel. nih.gov

Isotopic labeling has also been employed in the synthesis of gramicidin S analogues, such as [Hexafluorovalyl¹,¹´]gramicidin S, for structural and functional studies. acs.org

Technique/Modification Purpose/Finding Reference
Biosynthetic incorporation of 4-F-PheGrsA rejects 4-F-Phe; GrsA mutant W239S improves incorporation. fu-berlin.dersc.orgnih.gov
¹⁹F-labeling (4F-phenylglycine)Measured inter-label distance, consistent with GS structure. researchgate.net
¹⁹F-labeling (Gramicidin A N- & C-termini)Determined N-terminus is in membrane interior, C-terminus at surface. nih.gov
Isotopic Labeling (Hexafluorovalyl)Synthesis of labeled analogues for structural studies. acs.org

Macrocyclic Ring Modifications

Alteration of Ring Size

The size of the macrocyclic ring in gramicidin S analogues plays a crucial role in determining their conformation and biological activity. ubc.canih.govresearchgate.net By systematically varying the number of amino acid residues in the ring, researchers have been able to modulate the antibacterial and hemolytic properties of these peptides. ubc.ca

A series of cyclic GS analogues with ring sizes ranging from 4 to 14 residues have been synthesized, generally designed to maintain the alternating hydrophobic-hydrophilic residue pattern of the native peptide. ubc.ca Analogues with 4, 6, or 8 residues were found to be completely inactive. ubc.ca A 10-residue analogue exhibited an activity profile similar to gramicidin S, with broad-spectrum activity but also high hemolytic activity. ubc.caresearchgate.net

Increasing the ring size to 12 or 14 residues led to differential activities. ubc.caresearchgate.net A 12-residue peptide lost activity against Gram-positive bacteria but retained activity against Gram-negative organisms and yeast, with decreased hemolytic activity. ubc.caresearchgate.net In contrast, a 14-residue peptide showed no antibiotic activity but had increased hemolytic activity. ubc.caresearchgate.net Through a series of substitutions in a 12-residue peptide, an analogue was developed that exhibited activities comparable to gramicidin S against Gram-negative microorganisms and yeast but with substantially lower hemolytic activity, resulting in a 10-fold improvement in antibiotic specificity. ubc.ca

Studies on cyclic peptides with ring sizes from 10 to 16 amino acids have further elucidated the relationship between ring size and structure. nih.gov Peptides with 10 and 14 residues can form amphipathic β-sheet ring structures, while those with 8 or 12 residues tend to be largely disordered. nih.govresearchgate.net This periodicity in β-sheet content highlights the importance of ring size in establishing the correct conformation for biological activity. researchgate.net Photoswitchable gramicidin S analogues with 12- and 14-membered rings have also been synthesized to investigate the effects of conformational plasticity. researchgate.net

Ring Size (No. of Residues) Conformation Biological Activity Reference
4, 6, 8InactiveInactive ubc.ca
10β-sheetBroad-spectrum, high hemolysis ubc.canih.govresearchgate.net
12Largely disorderedActive against Gram-negative/yeast, reduced hemolysis ubc.canih.govresearchgate.net
14β-sheetNo antibiotic activity, increased hemolysis ubc.canih.govresearchgate.net
16-- nih.gov
Modulation of Peptide Backbone Conformation

The modulation of the peptide backbone conformation is a key principle in the design of gramicidin S analogues with improved therapeutic properties. The rigid, antiparallel β-sheet structure of native gramicidin S, stabilized by four interstrand hydrogen bonds, is essential for its biological activity. upf.edunih.gov

Alterations in ring size directly impact the backbone conformation. As noted previously, cyclic peptides with 10 and 14 residues tend to adopt a β-sheet conformation, whereas 8- and 12-membered rings are often disordered. researchgate.net This demonstrates that the ability to form a stable β-sheet is dependent on the number of residues in the macrocycle.

N-methylation is a powerful tool for directly modulating backbone conformation. By replacing amide protons with methyl groups, intramolecular hydrogen bonds can be disrupted, leading to changes in the peptide's three-dimensional structure. nih.govresearchgate.net N-methylation of the internal hydrogen bond-forming amide in gramicidin S was shown to affect the conformation, backbone shape, and side-chain orientation. nih.gov This conformational change was correlated with a dissociation of antimicrobial and hemolytic activities. nih.govresearchgate.net

Site-Specific Modifications (e.g., β-strand, β-turn, N-/C-termini)

Site-specific modifications at the β-strands, β-turns, and the N- and C-termini of gramicidin analogues allow for a fine-grained analysis of structure-activity relationships.

β-Strand Modifications: The β-strands of gramicidin S, formed by Val, Orn, and Leu residues, are crucial for its amphipathic structure. upf.edunih.gov N-methylation of the hydrogen-bonded valine residues has been shown to significantly decrease antimicrobial activity. nsf.gov Conversely, mono- and di-N-methylation of the leucine residues can enhance activity and selectivity towards bacterial membranes. nsf.gov N-amination of the ornithine residues in the β-strand region has also been shown to enhance broad-spectrum antimicrobial activity without a corresponding increase in hemolytic activity. nsf.gov

N-/C-Termini Modifications: While gramicidin S is a cyclic peptide and lacks formal N- and C-termini, linear gramicidin A has distinct ends that have been modified. For instance, ¹⁹F labels have been synthetically introduced at both the N- and C-termini of gramicidin A to probe its membrane conformation. nih.gov In the context of discovering new analogues, a one-bead-one-compound library of gramicidin A analogues was synthesized with modifications at both the N- and C-termini. nih.gov

Modification Site Specific Modification Key Finding Reference
β-StrandN-methylation of ValDecreased antimicrobial activity nsf.gov
β-StrandN-methylation of LeuEnhanced activity and selectivity nsf.gov
β-StrandN-amination of OrnEnhanced antimicrobial activity nsf.gov
β-TurnD-Phe replacement (e.g., D-Tic)Modulated therapeutic index upf.edu
β-TurnPhe/Pro position swapActivity dependent on aromatic side chain bulk upf.edu
β-TurnReplacement with sugar amino acidsMaintained or altered biological activity researchgate.netnih.gov
N-/C-Termini (Gramicidin A)¹⁹F labelingDetermined membrane orientation nih.gov
N-/C-Termini (Gramicidin A)Library synthesisDiscovery of analogues with altered activities nih.gov

Control of Amphiphilicity and Charge Distribution

The biological activity of gramicidin S (GS) is intrinsically linked to its amphiphilic structure, which features hydrophobic residues (Valine and Leucine) and cationic Ornithine residues positioned on opposite faces of its β-sheet conformation. nih.gov Fine-tuning this amphiphilicity and the distribution of charge is a primary strategy for developing analogues with an improved therapeutic index, aiming to enhance antimicrobial potency while minimizing hemolytic activity. nih.govnsf.govnih.gov

Key synthetic approaches to modulate these properties include backbone modifications and amino acid substitutions. One effective method is the backbone N-amination of the Ornithine residues within the β-strand region. nsf.gov This modification has been shown to enhance the molecule's amphipathic character, leading to improved broad-spectrum antimicrobial activity against ESKAPE pathogens and a concurrent reduction in toxicity towards human red blood cells. nsf.gov

Another strategy involves modifying the β-turn regions of the peptide. The native D-Phe-Pro sequence can be replaced with synthetic β,γ-diamino acids (β,γ-DiAAs), which act as β-turn mimics and can diminish hemolytic activity. nih.gov These new scaffolds can then be further functionalized; for instance, introducing additional hydrophilic (e.g., Lysine) or hydrophobic (e.g., Phenylalanine) groups allows for the precise tuning of the analogue's activity profile. nih.gov Similarly, increasing cationicity by incorporating residues like D-Arginine into the β-turn has been found to promote interactions with the lipopolysaccharide layer of Gram-negative bacteria. mdpi.com

The charge distribution can also be altered by modifying the L-Proline residues. Analogues with D/L-Phe-NH or L-Lys-NH groups introduced at the 4-positions of the proline rings have demonstrated higher antibacterial activity against Gram-negative bacteria compared to the parent GS, along with substantially reduced hemolytic toxicity. researchgate.net

Modification Strategy Specific Chemical Change Intended Effect Observed Outcome Reference
Backbone N-amination Diamination at both Ornithine residuesEnhance amphipathicity and antimicrobial activityEnhanced activity against ESKAPE pathogens, reduced hemolysis nsf.gov
β-Turn Replacement Replacement of D-Phe-Pro with (βR,γS)-β,γ-diamino acid, followed by addition of a Lysine (B10760008) residue (GS6K)Improve therapeutic indexComparable antibacterial activity to GS with significantly decreased toxicity nih.gov
Proline Modification Substitution at L-Proline with D/L-Phe-NH or L-Lys-NH groupsIncrease activity against Gram-negative bacteriaHigher activity against Gram-negative bacteria and reduced hemolysis researchgate.net
Cationicity Enhancement Incorporation of D-Arginine (DArg) and Tryptophan (Trp) in the β-turnEnhance interaction with and penetration of Gram-negative bacterial membranes10-fold improvement in therapeutic index against E. coli for Peptide 8 mdpi.com
Hydrophobicity Modulation Replacement of Valine with the less hydrophobic α-aminobutyric acid (Abu)Reduce global hydrophobicityProgressively diminished antibacterial activity with increased substitution mdpi.com

This table provides an interactive summary of strategies to control amphiphilicity and charge in Gramicidin analogues.

Redox-Active Moiety Integration

The integration of redox-active moieties into gramicidin analogues is a sophisticated design principle aimed at creating environmentally responsive peptides. This strategy allows for the potential to control the peptide's ion channel activity or membrane-disrupting properties based on the local redox potential, a feature that distinguishes certain pathological tissues from healthy ones. researchgate.netmdpi.com

One approach involves the incorporation of a ferrocene (B1249389) group, a well-characterized redox-active metallocene. In one study, a synthetic ion channel was designed with a ferrocene center. researchgate.net The channel facilitated the transport of sodium ions across a lipid bilayer, but this activity was completely inhibited upon chemical oxidation of the ferrocene moiety. researchgate.net This demonstrates the principle of using a redox switch to control ion flux. More complex architectures have also been developed by chemoselectively coupling ferrocenyl groups to a cyclodecapeptide scaffold, creating a biomolecular tool where the electrochemical properties of the metallocene probes are influenced by the peptide structure. researchgate.net

Another strategy is the introduction of cysteine residues into the peptide sequence. Cysteine's thiol side chain can undergo redox chemistry, most notably the formation of disulfide bonds via oxidation. A gramicidin A analogue containing a cysteine residue within its C-terminal sequence (GSGPKKKRKVC) exhibited redox-dependent activity. researchgate.net In an oxidizing environment, such as in the presence of H₂O₂, the analogue was proposed to form dimers through disulfide linkage. researchgate.net This dimerization promoted the formation of large, unselective pores in lipid membranes, leading to increased permeability, an effect that was most pronounced at high peptide concentrations. researchgate.net

These design strategies leverage the distinct redox environments in the body, such as the high concentration of the reducing agent glutathione (B108866) (GSH) inside cells and in some tumor microenvironments, to trigger a change in the analogue's structure and function. mdpi.com

Redox Moiety Analogue Type Mechanism of Action Observed Outcome Reference
Ferrocene Synthetic Ion ChannelOxidation of the ferrocene center alters the channel's conductive properties.Na⁺ ion transport was completely inhibited upon oxidation. researchgate.net
Ferrocene Cyclodecapeptide ConjugateFerrocenyl groups coupled to a peptide scaffold.Redox potentials were sensitive to molecular recognition and complex formation. researchgate.net
Cysteine Gramicidin A Analogue with C-terminal CysteineOxidation (e.g., by H₂O₂) leads to disulfide bond formation and peptide dimerization.Increased formation of large, unselective pores in membranes upon oxidation. researchgate.net

This table provides an interactive summary of strategies for integrating redox-active moieties into Gramicidin analogues.

Lipophilization Strategies

Lipophilization, or the enhancement of a molecule's hydrophobic character, is a key strategy for modulating the interaction of gramicidin analogues with lipid membranes. Increasing lipophilicity can enhance the peptide's partitioning into and perturbation of the lipid bilayer, which is central to its mechanism of action. researchgate.netresearchgate.net

A direct method for lipophilization is the substitution of amino acids with more hydrophobic counterparts. For example, replacing the L-Leucine residues in gramicidin S with L-alpha-aminomyristic acid (Amy), which possesses a longer alkyl side chain, resulted in an analogue with an enhanced ability to induce dye leakage from phospholipid liposomes. researchgate.net This indicates a stronger interaction with and disruption of the model membrane. researchgate.net

Another powerful lipophilization strategy involves the incorporation of non-standard, highly lipophilic amino acids. The adamantyl group, a bulky and highly hydrophobic cage-like hydrocarbon, has been successfully incorporated into gramicidin S analogues. iris-biotech.de An analogue containing an adamantyl amino acid was shown to possess broad-spectrum antibacterial activity, demonstrating that significant structural modifications can be accommodated while retaining biological function. iris-biotech.de

Beyond single amino acid substitutions, lipophilicity can be increased through the conjugation of lipid tails to the peptide or a peptidomimetic scaffold. explorationpub.com This approach creates lipopeptides that can more strongly interact with the negatively charged surfaces of bacterial membranes. The strategy can be further amplified through the dimerization of these lipidated structures, which enhances their avidity for the membrane. explorationpub.com

Furthermore, lipophilicity can be fine-tuned through chemical modifications of specific residues. For gramicidin S analogues containing dihydroxylated amino acids, a decrease in polarity (and thus an increase in relative lipophilicity) can be achieved through stereoselective ketal formation with an aliphatic ketone. researchgate.net This method offers a way to scale the membrane affinity of the peptide by masking polar hydroxyl groups. researchgate.net

Lipophilization Method Specific Chemical Modification Resulting Analogue/Structure Effect on Membrane Interaction Reference
Amino Acid Substitution Replacement of L-Leucine with L-alpha-aminomyristic acid (Amy)[Amy³,³']GSEnhanced ability to induce dye-leakage from phospholipid liposomes researchgate.net
Unnatural Amino Acid Incorporation Incorporation of an adamantyl-containing amino acidAdamantyl-GS AnalogueBroad-spectrum antibacterial activity with reduced hemolytic activity iris-biotech.de
Lipidation Conjugation of C16 lipid tails to a dendrimeric γ-AApeptide scaffoldLipidated dendrimeric γ-AApeptides (e.g., YW-1)Effective membrane disruption with good selectivity and low toxicity explorationpub.com
Polarity Reduction Stereoselective ketal formation on dihydroxylated amino acidsKetal-modified GSDecreased polarity to scale membrane affinity researchgate.net

This table provides an interactive summary of lipophilization strategies for Gramicidin analogues.

Iii. Advanced Spectroscopic and Biophysical Characterization of Gramicidin Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for determining the three-dimensional structure and dynamics of gramicidin (B1672133) analogues at an atomic level.

Solution-State NMR for Conformational Analysis

The preservation of the β-sheet conformation is often confirmed by analyzing chemical shift deviations and coupling constants. For example, in several GS analogues, the trans-trans rotamers of the proline residues were confirmed as the major species. upf.edu Furthermore, large 3J(CαH-NH) coupling constants for specific residues provide evidence for the β-sheet conformation. upf.edu Studies on an ornithine-free GS analogue, cyclo(Val–Nle–Leu–D-Phe–Pro)2, revealed through chemical shift perturbation analysis that its backbone structure is similar to that of native GS. jst.go.jp However, even with a similar backbone, the absence of the ornithine side chain, which can form stabilizing intramolecular hydrogen bonds, may result in a smaller population of the β-turn and sheet structures. jst.go.jp

In some cases, NMR studies have revealed conformational heterogeneity. For short α,γ-hybrid peptide sequences designed as gramicidin analogues, NMR data in solution indicated the presence of multiple conformations, suggesting that stable helical structures may only form upon chain extension. researchgate.net

Solid-State NMR for Membrane-Bound Structures

To understand how gramicidin analogues function, it is crucial to determine their structure within a lipid membrane environment. Solid-state NMR (ssNMR) is uniquely suited for this purpose. Early ssNMR studies on gramicidin A analogues with ¹³C-labeled carbonyls helped to confirm a left-handed single-stranded helical conformation in hydrated lipid dispersions, while excluding double-stranded helices and β-sheet structures. nih.gov These studies also revealed that the peptide undergoes rapid reorientation in the liquid-crystalline phase of the lipid bilayer but is rigid in the gel phase. nih.gov

More recent studies have employed ¹⁹F-NMR on labeled gramicidin S analogues to investigate their membrane-bound structure. nih.govresearchgate.net By replacing leucine (B10760876) residues with 4F-phenylglycine, researchers could determine the alignment of the peptide in the bilayer. nih.govresearchgate.net In the gel phase, the GS analogue lies flat on the membrane surface, consistent with its amphipathic nature. nih.govresearchgate.net Upon transition to the liquid-crystalline phase, the peptide exhibits increased mobility, including global rotation and wobbling motions. nih.govresearchgate.net

Solid-state NMR has also been used to investigate the potential for gramicidin S analogues to form pores. At high peptide-to-lipid ratios, a ¹⁹F-labeled GS analogue was observed to flip into an upright, transmembrane alignment, suggesting the self-assembly of an oligomeric β-barrel pore. capes.gov.br This realignment was found to be more favorable in thinner lipid bilayers. capes.gov.br Furthermore, ssNMR studies on gramicidin A analogues with fluorinated indoles have provided insights into the orientation of tryptophan side chains, which are critical for ion channel function. universiteitleiden.nl

Intermolecular Interaction Studies via NMR

NMR spectroscopy is also a valuable tool for studying the intermolecular interactions between gramicidin analogues and their environment, including lipid membranes and other peptides. Solid-state NMR has been used to probe the interactions of gramicidin S with lipid bilayers, revealing details about its membrane-disrupting activity. researchgate.net

The analysis of intermolecular Nuclear Overhauser Effects (NOEs) can provide information about the proximity of different molecules. In the context of gramicidin S, solution-state NOE studies have been used to refine its conformational model in solution by comparing experimental data with calculated values for various stable conformations. nih.gov

Furthermore, NMR can detect the formation of peptide aggregates. For instance, in concentrated solutions of gramicidin S, changes in NMR spectra can be associated with the disruption of oligomers. whiterose.ac.uk The ability of NMR to detect intermolecular hydrogen bonds is crucial for understanding the self-assembly of gramicidin analogues into functional structures like pores. capes.gov.br

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in various environments. For gramicidin analogues, CD spectra provide valuable information about their conformational integrity and changes upon interaction with membranes.

Many gramicidin S analogues retain the characteristic β-sheet structure of the parent molecule, which is reflected in their CD spectra. upf.edunih.gov For example, a series of ring-extended GS analogues were shown by CD and NMR to maintain their secondary structure despite modifications aimed at tuning their hydrophobicity. nih.gov Similarly, analogues of GS14, a tetradecameric analogue of gramicidin S, exhibited CD spectra consistent with a β-sheet conformation. google.com

CD spectroscopy is also sensitive to conformational changes induced by the environment. The CD spectra of several cyclic peptide analogues of gramicidin S showed double-negative maxima, indicative of their β-sheet/β-turn structure, both in buffer and in the presence of phospholipid vesicles. nih.gov However, the enhancement or decrease in the ellipticity of these peaks upon interaction with lipids can signify conformational changes resulting from peptide-lipid interactions. nih.gov For instance, the CD spectrum of an ornithine-free GS analogue indicated a similar structure to GS, but with a lower population of β-turn and sheet structures. jst.go.jp

In some cases, modifications to the gramicidin sequence can lead to a loss of the ordered β-sheet structure. An analogue of GS14 with enantiomeric substitutions at all positions (GS14inv) showed a CD spectrum typical of a disordered structure. google.com The attachment of linkers to create tandem gramicidin A analogues can also lead to the formation of both β-helical and non-β-helical structures, as observed in their CD spectra. researchgate.net

The stability of the secondary structure of gramicidin analogues in different solvents can also be assessed using CD. For example, three engineered cyclic gramicidin analogues showed stable secondary structures in both ethanol (B145695) and chloroform. mdpi.com The spectrum of one analogue, GA-S2, in ethanol was consistent with a combination of β-sheet, β-turn, and disordered structures. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Insights

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the secondary structure and hydrogen bonding of peptides. The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide's backbone conformation.

FTIR studies have been used to characterize the structure of gramicidin S and its analogues in various environments. In a study of GS in a membrane-mimetic solvent, the analysis of the amide I band revealed temperature-induced structural changes, including the disassembly of aggregates and alterations in β-sheet hydrogen bonding. whiterose.ac.uk

FTIR has also been employed to investigate the interactions of gramicidin analogues with lipid membranes. A study on a synthetic tetradecameric analogue of GS, GS14dK(4), showed that it adopts a β-sheet conformation in both aqueous and organic solutions. nih.gov This study also revealed that the analogue's interaction with lipid bilayers is strongly influenced by the lipid composition and fluidity. nih.gov For instance, GS14dK(4) was found to be excluded from cholesterol-containing and cationic lipid bilayers but interacted strongly with anionic lipid bilayers. nih.gov

The presence of gramicidin analogues within electrospun polyester (B1180765) fibers has been confirmed using FTIR. mdpi.com The characteristic amide I and amide II bands of the peptides were observed in the spectra of the peptide-loaded fibers, confirming their successful incorporation. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamics

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), is a valuable tool for studying the conformational dynamics and structure of peptides in membrane environments. nih.govmdpi.com

EPR has been used to study the behavior of spin-labeled gramicidin A in lipid membranes. researchgate.net By attaching a nitroxide spin-label to the C-terminus of gramicidin A, researchers were able to monitor the peptide's conformation and aggregation. nih.gov The EPR spectra of the spin-labeled gramicidin A (GAsl) showed strong orientation dependence in aligned membranes. nih.gov The data indicated that the conformation and depth of membrane insertion of GAsl are dependent on the lipid composition of the membrane. nih.gov

Pulsed dipolar EPR techniques, such as Double Quantum Coherence (DQC)-EPR, can provide distance measurements between spin labels, offering insights into the oligomeric state of the peptide. nih.gov For GAsl in DMPC membranes, DQC-EPR clearly indicated the presence of dimers, consistent with the channel-forming head-to-head conformation. nih.gov In contrast, in DPPC and DSPC membranes in the gel phase, channel formation was not favored due to a hydrophobic mismatch between the dimer length and the bilayer thickness. nih.gov

EPR can also be used to monitor different conformational states of gramicidin in membranes simultaneously. nih.gov Studies have shown that spin-labeled gramicidin molecules can exist as monomers and dimers, and pulsed dipolar ESR can be used to detect the channel-forming head-to-head dimer and measure the corresponding interspin distance. nih.gov

The application of EPR, including advanced techniques like Double Electron-Electron Resonance (DEER), provides crucial experimental data on the structure and conformational changes of biomolecules, including gramicidin analogues, in solution and in-cell environments. weizmann.ac.il

Other Spectroscopic Techniques (e.g., Fluorescence Spectroscopy, UV-Vis)

Fluorescence and UV-Vis absorption spectroscopy are powerful techniques for investigating the structural and dynamic properties of gramicidin analogues, particularly their conformation and interaction with membrane environments. The intrinsic fluorescence of tryptophan (Trp) residues, which are present in many natural gramicidins, serves as a sensitive probe of the local molecular environment.

Fluorescence Spectroscopy

The fluorescence properties of tryptophan—such as emission maximum wavelength (λ_em_), quantum yield, and fluorescence lifetime—are highly sensitive to the polarity of its surroundings and its interactions with quenchers. When a Trp residue in a gramicidin analogue moves from a polar aqueous environment to a nonpolar lipid bilayer, a characteristic blue shift (a shift to shorter wavelengths) in its emission spectrum is typically observed. nih.gov

Researchers have synthesized and studied a variety of gramicidin analogues to probe specific structural and functional aspects:

Tryptophan-Modified Analogues : Studies on analogues with pairwise substitutions of the four Trp residues in gramicidin A (Trp-9, -11, -13, and -15) have revealed their differential importance. Using steady-state and time-resolved fluorescence, it was shown that analogues containing only the "inner pair" (Trp-9 and -11) or the "outer pair" (Trp-13 and -15) adopt distinct conformations within membranes. acs.org This suggests that the specific positioning of Trp residues dictates the conformational preference of the peptide. acs.org

Fluorescently Labeled Analogues : To overcome the limitations of intrinsic fluorescence, analogues are often covalently labeled with extrinsic fluorophores. For instance, gramicidin C analogues have been labeled with tetramethylrhodamine (B1193902) (TMR) and Cyanine5 (Cy5). nih.gov These dye-labeled analogues allow for single-molecule fluorescence resonance energy transfer (spFRET) experiments. nih.gov Such studies have demonstrated a wide distribution of FRET efficiencies, reflecting a broad range of conformational states of the gramicidin channel in a lipid bilayer. nih.gov

Analogues for Probing Environmental Interactions : A series of cyclic gramicidin S (GS) analogues, Cyclo(Val-Lys-Leu-D-Ar1-Pro-Val-Lys-Leu-D-Ar2-Pro) where Ar1 and Ar2 can be Phe, Tyr, or Trp, were synthesized to study their membrane interactions. wlu.ca Fluorescence resonance energy transfer (FRET) between Tyr and Trp in the GS10WY analogue was used to estimate the intramolecular distance between the aromatic residues. wlu.ca The emission spectra of these analogues showed significant shifts depending on the solvent, indicating conformational changes upon moving into more hydrophobic environments. nih.gov For example, the Trp emission maximum of GS10WY shifted from 353 nm in buffer to 342 nm in POPC vesicles. nih.gov

The following table summarizes key fluorescence data for selected gramicidin analogues.

Analogue/DerivativeModificationExperimental FindingReference
Gramicidin A AnaloguesPairwise Trp substitutions (inner vs. outer pair)Analogues adopt different conformations in membranes, monitored by fluorescence. acs.org acs.org
Gramicidin C-TMRLysine (B10760008) labeled with tetramethylrhodamineUsed as a FRET donor in single-molecule studies. Measured molecular weight of 2415. nih.gov nih.gov
Gramicidin C-Cy5Lysine labeled with Cyanine5Used as a FRET acceptor in single-molecule studies. Measured molecular weight of 2641. nih.gov nih.gov
GS10WYD-Phe at position 4 replaced with D-Trp; D-Phe at 4' with D-TyrTrp emission max shifts from 353 nm (buffer) to 342 nm (POPC vesicles), indicating transfer to a hydrophobic environment. nih.gov nih.gov
[Gln(1,1'),Trp(3,3')]-GSAsn and Trp residues incorporatedUsed fluorescence to demonstrate binding ability to carbohydrates in an aqueous medium. nih.gov nih.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique often used in conjunction with other methods in the study of gramicidin analogues. Its primary applications include the determination of peptide concentration, which is crucial for the accuracy of other biophysical assays like circular dichroism and fluorescence spectroscopy. core.ac.uk The far-UV region (around 200-220 nm) provides information about the peptide backbone conformation, often showing characteristic double-negative maxima for the β-sheet structures common in gramicidin S analogues. nih.govwlu.ca While circular dichroism is more specific for secondary structure analysis, the absorbance in the far-UV provides a complementary measure. For analogues containing aromatic residues (Trp, Tyr, Phe), the near-UV region (250-300 nm) can be used to monitor these residues, although this is more commonly probed by fluorescence.

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides high-resolution, three-dimensional atomic structures of molecules, offering definitive insights into their conformation. While obtaining high-quality crystals of membrane-active peptides like gramicidin analogues can be challenging, several structures have been successfully determined, revealing critical details about their folding and intermolecular interactions.

Crystallographic studies have been particularly fruitful for analogues of gramicidin S (GS), a cyclic decapeptide with a well-defined antiparallel β-sheet structure. wikipedia.org These studies help validate conformations predicted by other techniques like NMR and are crucial for structure-based drug design.

Key findings from X-ray crystallography of gramicidin analogues include:

Confirmation of Backbone Conformation : The crystal structure of a bis-Nδ-Boc-tetra-Nα-methyl derivative of gramicidin S confirmed that the main chain adopts the expected antiparallel pleated β-sheet conformation. nih.gov However, it also revealed a slight twist in the sheet, a detail not easily discernible by other methods. nih.gov

Side-Chain Orientation and Hydrogen Bonding : The structure of the aforementioned methylated GS analogue showed that the urethane (B1682113) NH groups of the protected ornithine side chains are hydrogen-bonded to the carbonyl groups of the D-Phe residues in an i → i-3 mode. nih.gov This finding corrected a previously held hypothesis based on NMR studies that suggested an i → i+2 bonding pattern. nih.gov

The table below presents data for some gramicidin analogues that have been characterized by X-ray crystallography.

Analogue NameKey Structural ModificationPDB IDResolution (Å)Key FindingsReference
cyclo(-Val-MeOrn(Boc)-Leu-d-MePhe-Pro-)2N-methylation of backbone; Boc-protected Orn side chainsN/AR-factor = 0.088Confirmed antiparallel β-sheet with a slight twist; revealed i → i-3 side-chain to main-chain hydrogen bonding. nih.gov nih.gov
GS14K4Ring-extended GS with an additional D-amino acidN/AN/APolar side chain of the extra D-amino acid is on the hydrophobic face, reducing overall hydrophobicity. nih.gov nih.gov
GS Analogue 10cOne D-Phe-Pro β-turn replaced with an arylated sugar amino acidN/AN/AThe analogue adopts a β-sheet conformation with a slight distortion compared to native GS. acs.org acs.org
Gramicidin S HydrochlorideNative Gramicidin SN/A1.1High-resolution structure shows adjacent molecules forming a β-sheet along the c-axis. jst.go.jp jst.go.jp
Gramicidin A (in Cs/MeOH)Native Gramicidin A1AV2N/AForms a double-stranded, right-handed helix. researchgate.net researchgate.net
Gramicidin A (in benzene/methanol)Native Gramicidin A1ALZN/AForms a double-stranded, left-handed helix, highlighting environmental influence on structure. researchgate.net researchgate.net

These crystallographic studies, often complemented by fluorescence and other biophysical data, are essential for building a comprehensive understanding of how modifications to the gramicidin structure influence its conformation and, ultimately, its biological function.

Iv. Computational and Theoretical Approaches in Gramicidin Analogue Research

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulations offer a powerful lens to examine the behavior of gramicidin (B1672133) analogues in environments that mimic biological membranes. These techniques allow for the detailed investigation of molecular interactions that are often difficult to probe experimentally.

Molecular dynamics (MD) simulations are a cornerstone of computational research on gramicidin analogues, enabling the study of their dynamic behavior within a lipid bilayer. pnas.orgacs.org These simulations track the movements of atoms over time, providing a detailed picture of peptide-lipid and peptide-solvent interactions. For instance, MD simulations have been used to investigate the folding and unfolding of gramicidin S analogues, shedding light on the structural transitions of these cyclic peptides. nih.gov

Simulations of gramicidin A (gA) embedded in explicit lipid bilayers, such as dimyristoylphosphatidylcholine (B1235183) (DMPC), have successfully reproduced experimental data from solid-state NMR, validating the accuracy of the computational models. pnas.orgnih.gov These studies reveal intricate details, such as the formation of hydrogen bonds between the tryptophan side chains of gA and the ester carbonyl groups of lipids, which contribute to the stability of the membrane-bound peptide. pnas.org Furthermore, MD simulations have been employed to study the dimerization of gA monomers within the membrane, a critical step for channel formation. acs.org The flexibility of the gA channel, particularly the ethanolamine (B43304) group at the entrance, has been shown to play a potential role in regulating the entry of ions into the pore. nih.gov

The influence of the lipid environment on channel function is another key area explored by MD simulations. Studies comparing gA in different lipid bilayers, such as 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) and N-oleoyl-D-erythro-sphingosine (NODS), have shown that the lipid composition can significantly impact the energy barrier for ion permeation. mdpi.com For example, the larger dipole moments of POPC headgroups create a thicker interfacial water layer, which in turn increases the energy barrier for K+ ion transport compared to a NODS bilayer. mdpi.com

Table 1: Key Findings from MD Simulations of Gramicidin and its Analogues
Gramicidin Analogue/SystemSimulation FocusKey FindingReference
Gramicidin S analogue (GS6)Folding/unfolding behaviorCharacterized structural, thermodynamic, and kinetic properties of folding transitions. nih.gov
Gramicidin A in DMPC bilayerLipid-protein interactionsTryptophan side chains form stabilizing hydrogen bonds with lipid carbonyls. pnas.org
Gramicidin A dimerizationChannel formation mechanismUncovered intermediate dimer structures stabilized by four or two hydrogen bonds. acs.org
Gramicidin A in POPC vs. NODSEffect of lipid environmentLipid headgroup properties influence the energy barrier for ion permeation. mdpi.com
Dioxolane-linked gramicidin AChannel gatingThe blocking rate for the RR-linked channel was calculated to be 280/s, which did not occur for the SS-linked channel. nih.gov

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Standard force fields like CHARMM and GROMACS have been extensively tested using the well-characterized gramicidin A channel. nih.govanu.edu.au However, these non-polarizable force fields often overestimate the energy barrier for ion permeation, leading to calculated conductance values that are orders of magnitude lower than experimental measurements. nih.govnih.gov This discrepancy highlights the need for improved force fields that can more accurately model the complex electrostatic environment within the narrow channel. nih.govanu.edu.au

To address these limitations, efforts have been made to develop and parameterize more advanced, polarizable force fields. nih.gov These next-generation force fields explicitly account for electronic polarization, which is the redistribution of electron density in response to the local electric field. Including polarization effects has been shown to be crucial for accurately describing ion-protein interactions in the confined space of a channel. nih.gov For example, simulations using a polarizable charge equilibration force field predicted a significantly lower energy barrier for ion permeation through gramicidin A (around 6 kcal/mol) compared to the higher values (10-20 kcal/mol) obtained with non-polarizable force fields. nih.gov This improved agreement with experimental data underscores the importance of continued force-field development for studying ion channels and their analogues.

Molecular Dynamics (MD) Simulations

De Novo Design and Virtual Screening of Analogues

Computational methods are increasingly used for the de novo design of novel peptide structures, including gramicidin analogues with tailored properties. nih.govasm.org This approach involves creating new peptide sequences from scratch, often based on a desired structural framework like the β-sheet of gramicidin S. nih.gov The goal is to design analogues with enhanced antimicrobial activity and reduced toxicity to human cells. For example, by systematically varying the ring size and substituting specific amino acids in gramicidin S, researchers have been able to dissociate hemolytic and antimicrobial activities. nih.gov

Virtual screening is another powerful computational technique used to identify promising analogue candidates from large libraries of virtual compounds. This process involves computationally evaluating the potential of each compound to bind to a target or exhibit a desired function, thereby prioritizing a smaller number of candidates for experimental synthesis and testing. While specific examples for gramicidin analogues are emerging, the principles have been successfully applied to other peptide-based channel modulators. For instance, the Rosetta computational protein redesign approach has been used to design potent and selective peptide inhibitors of sodium channels based on the ProTx-II toxin scaffold. elifesciences.orgbiorxiv.org Similar strategies could be applied to design gramicidin analogues with specific ion selectivity or gating properties. The design of α-helical barrels that form transmembrane channels is another area where computational design has shown promise, offering routes to create synthetic channels with tunable conductance and geometry. biorxiv.org

Prediction of Conformational Preferences and Membrane Interactions

Understanding how gramicidin analogues adopt specific conformations and interact with the lipid membrane is crucial for explaining their function. Computational simulations provide a means to predict these properties at a molecular level. MD simulations have been instrumental in refining the high-resolution structures of gramicidin A in a lipid bilayer environment. nih.gov By comparing simulation results with experimental data from solid-state NMR, it is possible to determine the most probable orientations of key side chains, such as the mobile tryptophan residues that line the channel entrance. nih.gov

Simulations can also predict how analogues with different chemical modifications will interact with the membrane. For example, studies on gramicidin S have shown that it disorders and fluidifies the lipids it directly interacts with, while having an ordering effect on lipids further away. nih.gov The amphiphilic nature of gramicidin S, with its distinct polar and nonpolar faces, is thought to be essential for its interaction with and disruption of the lipid bilayer. upf.edu Computational models can explore how modifications to this amphipathicity affect membrane binding and activity. Furthermore, theoretical models based on the elasticity of lipid membranes can be used to analyze and predict the effects of membrane deformations caused by gramicidin analogues on channel lifetime and function. mdpi.com

Computational Analysis of Ion Transport and Channel Gating

A primary focus of computational research on gramicidin analogues is to elucidate the mechanisms of ion transport and channel gating. Free energy calculations, often performed in conjunction with MD simulations, are a key tool for this purpose. acs.org By calculating the potential of mean force (PMF), which represents the free energy profile of an ion as it moves through the channel, researchers can identify binding sites and energy barriers that govern ion permeation. mdpi.compnas.orgnih.gov

These calculations have revealed that the seemingly small energy barrier for ion translocation in gramicidin A arises from a delicate balance of large, opposing energetic contributions from the protein, the single-file water molecules within the pore, the bulk electrolyte, and the membrane. pnas.orgnih.gov The single-file water molecules are particularly important, providing a significant stabilizing effect on the permeating ion. pnas.orgnih.gov

Computational studies have also been used to investigate the energetics of single versus double ion occupancy in the channel, a key factor in enabling rapid ion flux. aip.orgnih.gov Furthermore, simulations can explore the effects of specific mutations or modifications on ion transport. For example, replacing the C-terminal ethanolamine of gramicidin A with a negatively charged taurine (B1682933) residue was shown to create a strong attraction for cations at the channel entrance, consistent with experimentally observed increases in conductance. core.ac.uknih.gov

The gating process, which involves the transition between open and closed states, can also be studied computationally. For dioxolane-linked gramicidin A analogues, MD simulations have been used to model the conformational changes that lead to channel blocking. nih.gov Similarly, the dissociation of the gramicidin A dimer, the simplest form of gating, has been investigated using computational models to determine the reaction pathways and energetic landscape of this process. purdue.edu

Table 2: Calculated Energy Barriers for Ion Permeation in Gramicidin A
IonLipid BilayerComputational MethodCalculated Barrier (kcal/mol)Reference
K+DMPCMD with non-polarizable force field~7.2 (relative to bulk) pnas.org
K+POPCMD with umbrella sampling10.9 (from binding site) mdpi.com
K+NODSMD with umbrella sampling8.2 (from binding site) mdpi.com
K+GenericMD with polarizable force field~6 (relative to entrance) nih.gov
K+GenericMD with non-polarizable force field (CHARMM/GROMACS)Substantially higher than experimental estimates nih.gov

Artificial Intelligence and Machine Learning Applications in Analogue Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the field of ion channel research, with significant potential for the design of new gramicidin analogues. encyclopedia.pubnih.gov These techniques can analyze vast datasets to identify complex patterns and relationships that are not readily apparent to human researchers. sophion.com

One key application is the prediction of ion channel properties directly from their amino acid sequence. nih.gov ML models, such as support vector machines (SVM) and random forests, can be trained on known ion channel sequences to classify new sequences and even predict their subtypes (e.g., voltage-gated vs. ligand-gated). encyclopedia.pubnih.govresearchgate.net These methods extract features from the protein sequences, such as amino acid composition and dipeptide frequencies, to build predictive models. nih.govresearchgate.net

In the context of analogue design, ML could be used to predict the antimicrobial activity or ion selectivity of novel gramicidin sequences, thereby accelerating the discovery of new candidates. By learning the sequence-activity relationships from existing data on gramicidin analogues, an ML model could screen virtual libraries of new designs and prioritize those most likely to have the desired properties. nih.gov

Furthermore, AI and ML are being used to improve the accuracy of protein structure prediction, which is a critical component of computational drug and peptide design. sophion.com By providing more accurate structural models of gramicidin analogues and their interactions with the membrane, these advanced techniques can enhance the reliability of subsequent simulations and guide more effective rational design efforts. acs.org While the application of AI specifically to this compound design is still in its early stages, the rapid development of these methods promises to revolutionize how new peptide-based therapeutics are discovered and optimized. sophion.com

V. Mechanistic Investigations of Gramicidin Analogue Interactions with Biological Membranes

Membrane Binding and Insertion Mechanisms

The initial association of gramicidin (B1672133) analogues with the cell membrane is a critical first step in their biological activity. This process is governed by a complex interplay of kinetic and thermodynamic factors, the peptide's specific localization within the bilayer, and the composition of the membrane itself.

For instance, the binding of the gramicidin S analogue GS14dK4 to various lipid membranes is characterized by a dramatically varying endothermic binding enthalpy (ΔH) ranging from +6.3 to +26.5 kcal/mol. nih.govacs.org Despite this large variation in enthalpy, the Gibbs free energy of binding (ΔG) remains relatively constant, between -8.5 and -11.5 kcal/mol. nih.govacs.org This indicates a strong entropic contribution (TΔS) to the binding, ranging from +16.2 to +35.0 kcal/mol, confirming the process is primarily driven by an increase in entropy. nih.govacs.org

The binding isotherms for some gramicidin S analogues can be described by a two-site binding model, suggesting a multi-step interaction. nih.gov An initial high-affinity binding event is followed by a lower-affinity binding step, which may involve peptide-peptide interactions on the membrane surface. nih.gov However, exceptions exist, with some analogues containing tryptophan-tryptophan or tyrosine-tryptophan pairs exhibiting exothermic binding to certain vesicles. wlu.canih.gov

Table 1: Thermodynamic Parameters of GS14dK4 Binding to Various Lipid Vesicles This table is interactive. Click on the headers to sort the data.

Lipid Composition Binding Enthalpy (ΔH) (kcal/mol) Gibbs Free Energy (ΔG) (kcal/mol) Entropic Contribution (TΔS) (kcal/mol)
POPG +6.3 -11.5 +17.8
POPS +9.8 -10.7 +20.5
POPC/POPG (1:3) +11.2 -10.2 +21.4
POPC/POPS (1:3) +14.5 -9.8 +24.3
POPC +26.5 -8.5 +35.0

Data sourced from Abraham et al. (2005). nih.govacs.org

Once bound to the membrane surface, gramicidin analogues penetrate the lipid bilayer to varying depths. Fluorescence quenching and other spectroscopic techniques have revealed that many gramicidin S analogues tend to localize in the glycerol (B35011) backbone region of the membrane. nih.govresearchgate.netcore.ac.uk This strategic positioning places them below the polar headgroups and above the hydrocarbon chains of the lipids. nih.govresearchgate.netcore.ac.uk

The tryptophan residues in linear gramicidin A analogues are crucial for their localization and function. nih.gov Studies using fluorescence quenching with spin-labeled phospholipids (B1166683) have shown that the depth of tryptophan residues can vary depending on their position in the peptide sequence. nih.govnih.gov For example, in single-tryptophan analogues of gramicidin, a tryptophan at position 15 is located deeper in the membrane compared to one at position 9. nih.gov This differential localization can influence the conformation and, consequently, the channel-forming properties of the analogue. nih.gov The rigid, aromatic indole (B1671886) ring of tryptophan is thought to favor the interfacial region of the membrane. nih.gov

The lipid composition of the target membrane significantly modulates the interaction with gramicidin analogues. The binding of the positively charged analogue GS14dK4 is strongly influenced by the surface charge of the phospholipid bilayer. nih.govacs.orgacs.orgresearchgate.net Its binding is significantly reduced when anionic lipids are replaced with zwitterionic ones. nih.govacs.org Furthermore, GS14dK4 is excluded from cationic lipid bilayers but partitions more strongly into anionic bilayers. acs.org

Cholesterol, a key component of mammalian cell membranes, also plays a critical role. The presence of cholesterol markedly reduces the affinity of GS14dK4 for both zwitterionic and anionic phospholipid bilayers. nih.govacs.orgacs.org This exclusion from cholesterol-containing membranes may contribute to the reduced hemolytic activity of this analogue. acs.org In contrast, for gramicidin S, a cholesterol content of around 10-30 mol% can favor binding, while higher concentrations (e.g., 40 mol%) hinder it. mdpi.com

Membrane asymmetry, the differing lipid composition of the inner and outer leaflets of a cell membrane, can also influence the behavior of gramicidin analogues. Theoretical studies suggest that for gramicidin A monomers, it is energetically more favorable to reside in the inner monolayer of the plasma membrane, which typically has a more negative spontaneous curvature. mdpi.comresearchgate.net This asymmetry can lead to an accumulation of monomers in the inner leaflet, potentially affecting the equilibrium of channel formation. mdpi.comresearchgate.net Peptides that interact with the membrane can also accelerate the rate of lipid flip-flop, leading to a loss of this natural asymmetry. acs.org

Localization within Lipid Bilayers (e.g., Glycerol Backbone Region)

Ion Channel and Pore Formation Properties

The hallmark of many gramicidin analogues is their ability to form channels or pores across the lipid bilayer, disrupting the ionic balance of the cell and leading to its demise. The characteristics of these channels, including their conductance, selectivity, and gating mechanisms, are key determinants of the analogue's biological activity.

Single-channel recording techniques have been instrumental in characterizing the conductance and ion selectivity of gramicidin analogue channels. These channels are typically selective for monovalent cations, with no measurable permeability to anions or polyvalent cations. nih.gov The ions and water are thought to move through a pore lined by the peptide backbone. nih.gov

Modifications to the amino acid sequence, even at positions not in direct contact with the permeating ions, can markedly affect the single-channel conductance. nih.govnih.gov For example, replacing the N-terminal valine of gramicidin A with more polar residues can decrease the single-channel conductance for Na+ by as much as tenfold. nih.gov Interestingly, this substitution can also increase the ion selectivity of the channel. nih.gov The ability of different gramicidin analogues to form hybrid channels with each other suggests that they share a structurally equivalent channel conformation. nih.govcore.ac.uk

Table 2: Single-Channel Conductance of Gramicidin A Analogues in Diphytanoylphosphatidylcholine/n-decane membranes (1 M NaCl, 100 mV, 25°C) This table is interactive. Click on the headers to sort the data.

Analogue (Modification at position 1) Single-Channel Conductance (pS)
Valine (Gramicidin A) 20.0
Trifluorovaline 10.0
Hexafluorovaline 2.0
Norvaline 22.0
S-methyl-cysteine 6.0
Norleucine 25.0
Methionine 5.0

Data adapted from Mazivaty et al. (2002). nih.gov

While native gramicidin channels are generally not voltage-dependent, certain modifications can introduce voltage-dependent gating. nih.govpnas.org The introduction of a single, symmetry-breaking dipolar residue into a gramicidin A dimer can induce voltage-dependent transitions between a conducting and a non-conducting state. nih.govpnas.org For example, a heterodimer of [Val1]gramicidin A and [F6Val1]gramicidin A exhibits voltage-dependent gating that is independent of the permeating ion. nih.govpnas.org Other analogues with charged groups at the C-terminus have also been shown to form voltage-responsive channels. nih.govresearchgate.net

Furthermore, redox-regulated channel activity has been demonstrated in gramicidin A analogues containing a cysteine residue. nih.govacs.orgresearchgate.net The addition of an oxidizing agent like H2O2 can lead to an increase in transmembrane current and a loss of cationic selectivity, suggesting the formation of larger, unselective pores. nih.govresearchgate.net This effect is dependent on the peptide concentration and appears to be related to the redox state of the cysteine residue. nih.govresearchgate.net Another approach to creating a switchable channel involves incorporating a photoisomerizable azobenzene (B91143) group, where light can be used to reversibly alter the dipole moment of the side chain and thus control ion flux. acs.org

Models of Channel Assembly and Dimerization (e.g., Head-to-Head Dimer)

The canonical model for the formation of a functional gramicidin channel is the head-to-head dimerization of two gramicidin monomers, each residing in a separate leaflet of the lipid bilayer. researchgate.netresearchgate.net This transmembrane dimer is a right-handed β-helix, specifically a β^6.3-helix, where the two monomers are joined at their N-termini. acs.orgmdpi.comrcsb.org This dimerization is a dynamic process, and the stability of the resulting channel is a key factor in its ion-conducting properties. researchgate.net

The dimer is stabilized by up to six intermolecular hydrogen bonds formed between the valine residues near the N-termini of the two monomers. mdpi.com Specifically, these hydrogen bonds occur between the 1Val¹-2Ala⁵, 1Ala³-2Ala³, and 1Ala⁵-2Val¹ amino acid pairs of the two subunits. acs.org The conformation of the dimer places the tryptophan-rich C-termini at the lipid-water interface, while the N-termini are buried within the hydrophobic core of the membrane. nih.gov This arrangement is crucial for the channel's function and stability.

Computational models and experimental data have provided detailed insights into the energetics and mechanics of this dimerization. The process is influenced by factors such as membrane thickness, ion concentration, and the elastic properties of the lipid bilayer. purdue.edu For instance, a hydrophobic mismatch between the length of the gramicidin dimer and the thickness of the membrane can affect the stability of the dimer and the energy required for its formation. purdue.eduroyalsocietypublishing.org

While the head-to-head dimer is the primary conducting conformation, other non-channel forming structures, such as antiparallel double-stranded helical dimers, can also exist. core.ac.uk The preference for the channel-forming dimer is influenced by the amino acid sequence, particularly the presence of tryptophan residues. core.ac.uk Analogues where all four tryptophans are replaced by phenylalanine show a preference for the non-channel conformation. core.ac.uk

The gating of the gramicidin channel, the transition between its conducting (open) and non-conducting (closed) states, was historically thought to be a simple monomer-dimer equilibrium. However, more recent evidence suggests a more complex picture. nih.gov While dissociation of the dimer into monomers does lead to channel closure, there is also evidence for an internal gating mechanism where the dimer remains intact but undergoes a conformational change that blocks ion flow. nih.gov This internal gating may involve small movements of the peptide backbone, particularly the carbonyl groups, which can alter the electrostatic profile of the pore and create a barrier to ion translocation. nih.gov

Furthermore, computational studies have explored the dissociation pathway of the dimer, suggesting that it involves a combination of lateral displacement and rotation of the monomers, leading to the sequential breaking of the intermolecular hydrogen bonds. purdue.edu These studies indicate that intermediate states with a reduced number of hydrogen bonds (e.g., 4HB or 2HB states) can exist, and that transitions between these states may be responsible for the "flickering" or transient closures observed in single-channel recordings. purdue.edu

Water Permeability and Associated Phenomena

The gramicidin channel, while primarily known for its cation conductivity, is also permeable to water. The narrow pore, with a diameter of approximately 4 Å, forces water molecules to move in a single file. researchgate.net This single-file arrangement has significant implications for both water and ion transport.

The osmotic permeability of the gramicidin channel has been a subject of detailed study. It has been observed that the presence of cations within the channel can significantly reduce water permeability. nih.gov This reduction is ion-specific, with larger ions like thallium (Tl+) causing a greater decrease in water flow compared to smaller ions like sodium (Na+). nih.gov This phenomenon suggests a strong interaction between the permeating ion and the single file of water molecules.

Theoretical models and molecular dynamics simulations have been employed to understand the molecular basis of water permeation. mpg.de These studies have revealed that the primary energetic barrier for water movement through the pore is the loss of solvation as water molecules enter the narrow channel, rather than specific binding sites within the pore. mpg.de The diffusion coefficient of water within the gramicidin channel is significantly lower than in bulk water, estimated to be around 7% of the bulk value. nih.gov

Interestingly, the length of the gramicidin channel does not appear to linearly correlate with its water permeability. mpg.de This finding contradicts some classical models and suggests a more complex relationship where the collective motion of the water file is a critical determinant of permeability. mpg.de

The interaction between ions and water within the channel is a key aspect of its function. The movement of an ion through the pore is intimately coupled with the movement of the water molecules. For some ions, like Na+, the diffusion coefficient of the ion within the channel is comparable to that of water, implying that the movement of the water file is the rate-limiting step for ion transport. nih.gov This suggests that for these ions, direct interactions with the channel wall are less important in determining their mobility than the collective movement of the water column. nih.gov

Membrane Integrity Perturbation

Gramicidin analogues can also induce or prevent lateral phase separation in membranes composed of different lipid species. researchgate.net For instance, in mixtures of lipids that can form liquid-ordered and liquid-disordered domains, the presence of gramicidin can alter the phase boundaries and the composition of the coexisting phases. researchgate.net

At higher concentrations, some gramicidin analogues can induce the formation of non-lamellar lipid phases, such as the inverted hexagonal (HII) phase. core.ac.uknih.gov This is particularly evident in membranes composed of lipids that have a propensity to form such phases on their own, like phosphatidylethanolamines (PEs). core.ac.uk The ability of gramicidin to promote the HII phase is attributed to its cone-like shape, with the bulky tryptophan residues at the C-terminus creating a larger cross-sectional area at one end of the molecule. core.ac.uk This molecular shape favors the negative curvature characteristic of the HII phase. The formation of the HII phase is often associated with peptide aggregation and phase separation, with the hexagonal phase being enriched in the this compound. core.ac.uk

The specific effects of a this compound on lipid packing and phase behavior are dependent on several factors, including the lipid composition of the membrane, the concentration of the peptide, and the specific amino acid sequence of the analogue. nih.govresearchgate.net For example, the presence of cholesterol can modulate the interactions between gramicidin and the lipid bilayer. core.ac.uk

The table below summarizes the effects of gramicidin analogues on the phase behavior of different lipid systems.

Lipid SystemThis compound EffectReference(s)
DMPC/DSPCDecreases concentration fluctuations in the gel-fluid coexistence region nih.gov
DOPCInduces a transition from the lamellar (Lα) phase to the inverted hexagonal (HII) phase nih.gov
DOPEDecreases the lattice dimension of the HII phase nih.gov
LysophosphatidylcholinePromotes the formation of lamellar structures from micelles core.ac.uk

A common method to quantify the membrane-disrupting activity of gramicidin analogues is through permeabilization assays, such as the dye leakage assay. core.ac.ukplos.orgcore.ac.uk This technique utilizes liposomes, or artificial vesicles, that encapsulate a fluorescent dye at a high, self-quenching concentration. plos.org When the membrane of the liposome (B1194612) is compromised by the peptide, the dye is released into the surrounding medium, leading to a decrease in its concentration and a subsequent increase in fluorescence. plos.org

The extent and rate of dye leakage provide a measure of the peptide's ability to permeabilize the membrane. Different gramicidin analogues can exhibit varying degrees of permeabilization activity. For instance, studies with lysine-substituted gramicidin A analogues have shown that the position of the lysine (B10760008) residue in the peptide sequence significantly influences its ability to induce leakage of dyes like sulforhodamine B and carboxyfluorescein. core.ac.uk

The mechanism of leakage can be further investigated by analyzing the nature of the dye release. Leakage can occur through an "all-or-none" mechanism, where stable, long-lived pores cause the complete release of contents from a subpopulation of vesicles. scholaris.ca Alternatively, leakage can be "graded," resulting from transient, unstable pores that lead to a partial release of contents from all vesicles. scholaris.ca

The table below presents data from dye leakage experiments with various gramicidin analogues and lipid systems.

This compound/PeptideLipid SystemObserved EffectReference(s)
Gramicidin SPOPC vesicles90% release of calcein (B42510) at a 25:1 lipid-to-peptide ratio core.ac.uk
Lysine-substituted gramicidin AEggPC liposomesRelease of sulforhodamine B and carboxyfluorescein core.ac.uk
Dermaseptin S9DOPC LUVsSignificant leakage of calcein at 1 µM concentration plos.org
Gramicidin SDiphytanoyl phospholipid bilayersGeneral bilayer distortion at 5 µM, leading to membrane collapse nih.gov

These assays are valuable for comparing the membrane-disrupting potential of different gramicidin analogues and for gaining insights into their structure-activity relationships. researchgate.net The results of dye leakage experiments can be correlated with other biological activities, such as antibacterial or hemolytic effects, to develop a more comprehensive understanding of the peptide's mechanism of action.

The destabilization of biological membranes by gramicidin analogues is a multifaceted process that can involve several distinct, and sometimes overlapping, mechanisms. While the formation of discrete ion channels is a well-established mechanism for some gramicidin analogues, others may disrupt the membrane through more general, detergent-like actions or by inducing significant structural rearrangements of the lipid bilayer. plos.orgnih.gov

One proposed mechanism of membrane destabilization is the "carpet" model. plos.org In this model, the peptide monomers first accumulate on the surface of the membrane. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of pores and eventual membrane lysis. plos.org This mechanism is often associated with peptides that have a strong affinity for the membrane surface.

Another mechanism involves the induction of non-lamellar lipid phases, as discussed in section 5.3.1. The formation of phases like the inverted hexagonal (HII) phase represents a catastrophic loss of the bilayer structure, leading to a complete breakdown of the membrane's barrier function. core.ac.uk This mechanism is driven by the shape of the peptide and its ability to induce negative curvature in the membrane. core.ac.uk

For some gramicidin analogues, such as gramicidin S, there is an ongoing debate about the precise mechanism of membrane disruption. nih.gov While it is known to partition into the membrane and disturb lipid packing, it is unclear whether it forms discrete pores or acts in a more detergent-like manner. nih.govresearchgate.net At high concentrations, gramicidin S can cause membrane collapse. nih.gov

The specific mechanism of membrane destabilization is highly dependent on the properties of both the this compound and the target membrane. Factors such as the peptide's amino acid sequence, its three-dimensional structure, and its concentration, as well as the lipid composition and physical state of the membrane, all play a role in determining the dominant mechanism of action. plos.org

Permeabilization Assays (e.g., Dye Leakage)

Beyond Membrane Disruption: Other Proposed Molecular Mechanisms of Action

While the primary mechanism of action for many gramicidin analogues is the disruption of the cell membrane, there is evidence to suggest that some analogues may also exert their biological effects through other molecular mechanisms. These alternative mechanisms may act in concert with or independently of membrane perturbation.

For instance, some studies have indicated that certain peptide antibiotics, which share structural similarities with gramicidin analogues, can interfere with intracellular processes. The tyrocidines, which are cyclic decapeptides like gramicidin S, have been shown to cause DNA damage and interfere with DNA-binding proteins in bacteria. nih.gov Although gramicidin S itself does not appear to affect integral membrane proteins or DNA, it does cause the delocalization of peripheral membrane proteins that are involved in crucial cellular processes like cell division and cell envelope synthesis. nih.gov

Furthermore, there are instances where gramicidin analogues have been shown to directly interact with and modulate the function of specific membrane proteins. For example, at high concentrations, gramicidin has been reported to directly inhibit the purified Na,K-ATPase enzyme. researchgate.net This suggests that in addition to its ionophoric properties, gramicidin can have direct effects on the activity of other membrane-embedded proteins.

The ability of gramicidin analogues to alter the physical properties of the lipid bilayer, as discussed in section 5.3.1, can also have indirect effects on the function of other membrane proteins. royalsocietypublishing.org Changes in membrane thickness, curvature, and lipid packing can all influence the conformational state and activity of integral membrane proteins. royalsocietypublishing.orgmdpi.com This concept, known as the "mattress model," highlights how perturbations in the lipid environment can have far-reaching consequences for cellular function.

It is important to note that research into these non-membrane-disrupting mechanisms is ongoing, and for many gramicidin analogues, the primary mode of action is still considered to be the permeabilization and destabilization of the cell membrane. However, the existence of these alternative mechanisms suggests a more complex and nuanced picture of how these peptides interact with and affect living cells.

Metabolic Pathway Interference (e.g., Respiration Disruption, NADH Depletion)

Gramicidin analogues have been shown to interfere with crucial metabolic pathways, primarily by disrupting cellular respiration and affecting the levels of key metabolic cofactors like NADH.

Respiration Disruption: The primary mode of action for many gramicidin analogues involves compromising the integrity of the bacterial cytoplasmic membrane, which houses the electron transport chain (ETC). nih.gov This disruption directly impacts respiratory processes.

Gramicidin A and its analogues can cause mitochondrial and bacterial membranes to become permeable to protons. plos.org This uncoupling of the proton gradient dissipates the proton motive force necessary for ATP synthesis, thereby disrupting respiration. plos.org

Gramicidin S has been identified as a direct inhibitor of specific respiratory enzymes. nih.gov Research has shown its ability to inhibit cytochrome bd quinol oxidase and the alternative NADH dehydrogenase (NDH-2), key components of the bacterial respiratory chain. nih.gov By interacting with membrane proteins, Gramicidin S can prevent their proper function, leading to a state where respiratory enzymes are surrounded by lipid chains with restricted motion, thus inhibiting their activity. nih.gov

NADH Depletion: A direct consequence of respiratory chain disruption is the interference with the cellular pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).

Studies on Gramicidin A have demonstrated that its interaction with bacteria leads to a transient depletion of NADH. plos.org The disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain leads to the oxidation of NADH, contributing to this depletion. plos.org

The inhibition of NADH dehydrogenase (NDH-2) by Gramicidin S directly impacts the oxidation of NADH, a critical step for regenerating NAD+ required for glycolysis and other metabolic pathways. nih.govbiorxiv.org The accumulation of reducing equivalents like NADH due to a blocked ETC can halt central metabolic pathways that depend on a steady supply of NAD+. biorxiv.org

This interference with the central carbon metabolism and energy production is a significant factor in the bactericidal activity of these analogues. nih.govfrontiersin.org

Table 1: Effects of Gramicidin Analogues on Metabolic Pathways

This compound Target Effect Consequence Reference
Gramicidin A Mitochondrial/Bacterial Membrane Increased proton permeability Disruption of respiration, uncoupling of oxidative phosphorylation plos.org
Gramicidin A Tricarboxylic Acid (TCA) Cycle Disruption Transient NADH depletion plos.org
Gramicidin S Cytochrome bd quinol oxidase Inhibition Impaired electron transport nih.gov
Gramicidin S NADH Dehydrogenase (NDH-2) Inhibition Impaired NADH oxidation, disruption of respiratory chain nih.gov

Reactive Oxygen Species Generation (e.g., Hydroxyl Radical Formation)

A growing body of evidence suggests that the bactericidal mechanism of some gramicidin analogues involves the production of highly destructive reactive oxygen species (ROS).

Hydroxyl Radical Formation: The antimicrobial activity of Gramicidin A has been directly linked to the generation of hydroxyl radicals (•OH). plos.org This finding suggests that ROS-mediated damage may be a primary cause of bacterial cell death, potentially more significant than membrane permeabilization alone. plos.org

The proposed mechanism for hydroxyl radical production involves:

Disruption of Respiration: Gramicidin A's interference with the electron transport chain causes a malfunction in the normal flow of electrons. plos.org

NADH Depletion: This leads to a transient depletion of NADH as it is oxidized, producing superoxide (B77818) radicals (O2•−). plos.org

Fenton Reaction: The superoxide radicals can then participate in a series of reactions, including the Fenton reaction, where iron ions catalyze the conversion of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals. plos.orgacs.org

The generation of these potent oxidizing agents leads to widespread, non-specific damage to vital cellular components, including lipids, proteins, and nucleic acids, ultimately causing cell death. acs.org The ability of the hydroxyl radical scavenger thiourea (B124793) to rescue Staphylococcus aureus from killing by Gramicidin A supports this mechanism. plos.org

Table 2: Gramicidin A-Induced Reactive Oxygen Species Generation

Step Process Description Outcome Reference
1 Respiration Disruption Gramicidin A disrupts the electron transport chain. Malfunction of electron flow. plos.org
2 NADH Oxidation Leads to transient depletion of NADH. Production of superoxide radicals (O2•−). plos.org
3 Fenton Reaction Superoxide is converted to hydrogen peroxide, which reacts with Fe²⁺. Formation of hydroxyl radicals (•OH). plos.orgacs.org
4 Cellular Damage Hydroxyl radicals oxidize cellular components. Widespread damage to macromolecules, leading to cell death. acs.org

Interaction with Cellular Macromolecules (e.g., DNA Binding, Protein Delocalization)

Beyond their effects on metabolism, gramicidin analogues can physically interact with and disrupt the function of cellular macromolecules, particularly proteins.

Protein Delocalization: Research using bacterial cytological profiling has revealed that Gramicidin S has a significant impact on the localization of specific proteins. asm.orgnih.gov

Peripheral Membrane Proteins: Gramicidin S causes the delocalization of peripheral membrane proteins that are crucial for cell division and cell envelope synthesis. asm.orgnih.gov For example, it can induce the formation of fluid lipid domains in the bacterial membrane, leading to the mislocalization of proteins like MurG, which is involved in cell wall synthesis. medchemexpress.com This disruption of essential cellular processes contributes to its antibacterial effect. medchemexpress.com

Integral Membrane Proteins: In contrast to its effect on peripheral proteins, Gramicidin S does not appear to cause the delocalization of integral membrane proteins. asm.orgnih.gov This specificity suggests a more nuanced interaction with the membrane than simple, widespread disruption.

DNA Interaction: Current evidence indicates that Gramicidin S does not directly interact with or damage DNA. asm.orgnih.gov This is a key distinction from the related tyrocidine peptides, which have been shown to cause DNA damage and interfere with DNA-binding proteins. asm.orgnih.gov The mechanism of Gramicidin S appears to be focused on the cell membrane and the proteins associated with it, rather than the bacterial nucleoid. asm.orgnih.gov

Table 3: Interaction of Gramicidin S with Cellular Macromolecules

Macromolecule Interaction Effect Reference
Peripheral Membrane Proteins (e.g., MurG) Binds to membrane, alters lipid domains Delocalization from their normal sites of action asm.orgnih.govmedchemexpress.com
Integral Membrane Proteins No significant interaction No delocalization observed asm.orgnih.gov
DNA No direct interaction No DNA damage or interference with DNA-binding proteins asm.orgnih.gov

Vi. Structure Activity Relationship Sar Studies of Gramicidin Analogues

Correlating Structural Modifications with Functional Alterations

One key area of investigation has been the replacement of the native amino acids with synthetic or non-proteinogenic counterparts. For instance, substituting the tryptophan (Trp) residues at positions 9, 11, 13, and 15 with glycine (B1666218) (Gly) has been shown to significantly impact channel function and lifetime. acs.org The removal of the Trp dipoles alters the ion-dipole interactions that are crucial for ion movement through the channel. acs.org Similarly, replacing the N-terminal valine with amino acids of different polarities has a marked effect on single-channel conductance, even though these side chains are not in direct contact with the permeating ions. nih.gov Analogues with more polar side chains at this position exhibit a decrease in Na+ conductance by as much as tenfold. nih.gov

In the case of the cyclic peptide gramicidin (B1672133) S (GS), modifications to the β-turn region, which is composed of a D-Phe-Pro sequence, have been a major focus. Replacing this turn with constrained furanoid sugar amino acids or flexible linear aminoethoxy acetic acid moieties can lead to conformational changes in that region. researchgate.net Swapping the positions of the D-Phe and Pro residues, while maintaining their chirality, and then replacing Phe with various aromatic surrogates has revealed that the bulkiness and spatial arrangement of the side chain significantly influence antibiotic activity. upf.edu

Furthermore, altering the ring size of cyclic analogues has been shown to be a successful strategy for dissociating antimicrobial and hemolytic activities. nih.gov Increasing the ring size of GS from 10 to 14 residues, for example, can lead to analogues with retained antimicrobial potency but significantly reduced toxicity to human red blood cells. nih.gov These studies collectively demonstrate that even subtle changes to the gramicidin scaffold can lead to profound functional alterations, providing a rich dataset for understanding the molecular basis of its activity.

Impact of Chirality and Amino Acid Identity on Function

The unique alternating L- and D-amino acid sequence of gramicidin A is fundamental to its ability to form a β-helical ion channel. ias.ac.in This specific chirality allows the peptide backbone's polar groups to line the inner pore, creating a pathway for ions, while the hydrophobic side chains project outward to interact with the lipid membrane. ias.ac.in Altering this chirality by substituting L-amino acids with their D-enantiomers, or vice versa, can dramatically disrupt the peptide's structure and function. nih.govcapes.gov.br

These findings underscore the delicate interplay between amino acid identity and chirality in dictating the structure and, consequently, the function and specificity of gramicidin analogues.

Role of Hydrophobicity and Charge in Membrane Selectivity

The balance between hydrophobicity and charge is a critical determinant of the membrane selectivity of gramicidin analogues. The ability to preferentially disrupt bacterial membranes over those of host cells is a key goal in the design of new antimicrobial peptides.

Increasing the hydrophobicity of an antimicrobial peptide generally enhances its antimicrobial activity, but only up to a certain point. nih.gov Beyond this threshold, further increases in hydrophobicity often lead to reduced selectivity and increased toxicity towards eukaryotic cells. nih.gov This principle has been demonstrated in studies of gramicidin S analogues, where derivatives that are slightly less hydrophobic than the parent compound often exhibit good antimicrobial activity with reduced hemolytic effects. d-nb.info For example, altering the hydrophobicity of the nonpolar face of GS14 analogues has been shown to provide a range of activities and specificities, with peptides of intermediate hydrophobicity demonstrating the highest therapeutic indices. nih.gov

The net positive charge of gramicidin analogues is also crucial for their initial interaction with the negatively charged bacterial membranes. mdpi.com Many studies have focused on modifying the cationic residues to enhance this interaction and improve selectivity. The selective incorporation of D-Arg and Trp in gramicidin S analogues has been shown to significantly enhance activity against Gram-negative bacteria while reducing cytotoxicity. researchgate.net The strategic placement of charges can also influence membrane permeabilization. For example, the N,N'-diacetyl derivative of gramicidin S, which lacks a cationic moiety, shows strongly cell-dependent activity, being effective against mitochondria but not against S. aureus or erythrocytes. nih.gov

The interplay between charge and hydrophobicity is complex. In a series of indolicidin (B8082527) analogues, substituting tryptophan with lysine (B10760008) led to a significant increase in cell selectivity. oup.com These analogues displayed reduced hemolytic activity while maintaining or slightly improving antimicrobial activity. oup.com This highlights that a careful balance of these two properties is essential for designing gramicidin analogues with high therapeutic potential.

Influence of Peptide Conformation and Dynamics on Activity

The three-dimensional structure and dynamic properties of gramicidin analogues are intrinsically linked to their biological activity. The ability of these peptides to adopt specific conformations within the lipid bilayer is a prerequisite for their function as ion channels or membrane-disrupting agents.

For gramicidin A, the formation of a β-helical dimer is the basis of its ion-conducting activity. nih.gov Even subtle changes in the amino acid sequence that affect the stability of this helical conformation can have profound effects on channel function. acs.org For instance, replacing tryptophan residues with glycine destabilizes the β-helical structure and significantly alters channel conductance and lifetime. acs.org The dynamics of both the peptide backbone and the amino acid side chains are critical for understanding the ion transport process. nih.gov

NMR studies have been instrumental in elucidating the solution structures of various gramicidin S analogues. researchgate.netnih.govnih.gov These studies have revealed that substitutions in the β-turn region can lead to subtle structural alterations that translate into significant modifications in biological activity. nih.gov For example, analogues with restricted mobility in the β-turn can exhibit an improved therapeutic index. nih.gov The conformational behavior of gramicidin in different environments, such as in solution versus bound to a membrane, is also a key area of research, as the peptide can undergo conformational changes upon interacting with lipids. nih.gov

High-Throughput Screening Strategies for SAR Elucidation

The systematic exploration of structure-activity relationships for gramicidin analogues has been greatly accelerated by the development of high-throughput screening (HTS) methods. These strategies allow for the rapid synthesis and evaluation of large libraries of compounds, enabling a more comprehensive understanding of the structural features that govern biological activity.

One powerful approach is the "one-bead-one-compound" (OBOC) library method. drugtargetreview.com In this technique, a large number of peptide analogues are synthesized on individual beads. Each bead is then placed in a separate container for functional analysis. drugtargetreview.com This method was used to design and analyze over 4,000 artificial analogues of gramicidin A. drugtargetreview.com The researchers strategically selected six amino acid positions that could be varied with four different amino acids, leading to a library of 4,096 variations. drugtargetreview.com These analogues were first screened for their activity against Streptococcus, and the most potent ones were then tested for their toxicity against mammalian cells. drugtargetreview.com This multidimensional screening approach successfully identified about 10 gramicidin A variants with promising antibacterial activity and reduced toxicity. drugtargetreview.com

HTS protocols typically involve several stages, including a pilot screen of a smaller subset of compounds to validate the assay, followed by the full-scale screening of the entire library. ucsf.edu Data analysis often involves the use of statistical parameters like the Z-factor to assess the quality of the assay. ucsf.edu Preliminary SAR can then be determined by analyzing the relationship between the structures of the active compounds and their observed activity. ucsf.edu

These HTS strategies are not only applicable to gramicidin but can be used for other natural products and ion channel-forming compounds. drugtargetreview.com The ability to rapidly generate and screen large and diverse libraries of analogues provides a powerful tool for discovering new lead compounds and for elucidating the complex structure-activity relationships that govern their function.

Rational Design Principles Derived from SAR Data

The wealth of data generated from structure-activity relationship studies has led to the formulation of key rational design principles for developing improved gramicidin analogues. These principles guide the modification of the peptide scaffold to enhance antimicrobial potency while minimizing toxicity.

The introduction of D-amino acids at specific positions has emerged as a powerful strategy for disrupting the perfect amphipathicity of the peptide, which can lead to a dissociation of antimicrobial and hemolytic activities. nih.govresearchgate.net This approach can be used to rationally design peptides with enhanced specificity for bacterial membranes. nih.gov

Furthermore, the concept of creating lactam-bridged analogues of gramicidin A has shown promise in dissociating antibacterial and hemolytic activities. nih.gov These analogues can adopt a stable helical conformation and exhibit high ion-exchange activity while having significantly lower toxicity towards mammalian cells. nih.gov

Collectively, these design principles, derived from extensive SAR studies, provide a rational framework for the development of new gramicidin-based antibiotics with improved therapeutic profiles, moving the field closer to overcoming the limitations of the parent compound. researchgate.netnih.gov

Vii. Advanced Applications and Future Perspectives in Gramicidin Analogue Research

Gramicidin (B1672133) Analogues as Model Systems in Membrane Biophysics

Gramicidin A (gA) and its synthetic analogues serve as powerful model systems in membrane biophysics. nih.govroyalsocietypublishing.org Their well-defined structure and function as ion channels allow researchers to probe the intricate interactions between proteins and lipid bilayers, as well as the fundamental mechanisms of ion transport. nih.govroyalsocietypublishing.org

Gramicidin channels are particularly useful as molecular force probes to investigate the physical properties of lipid bilayers and their influence on membrane protein function. nih.govroyalsocietypublishing.orgresearchgate.net The formation of a conductive gramicidin channel requires the dimerization of two monomers, a process that is highly sensitive to the properties of the surrounding lipid environment, including bilayer thickness and elasticity. nih.govroyalsocietypublishing.orgresearchgate.net This sensitivity allows researchers to use gramicidin channels to measure how changes in lipid composition affect the mechanical properties of the membrane. nih.govroyalsocietypublishing.org

Studies have shown that the interactions between gramicidin and the lipid bilayer can lead to local deformations in the membrane. biorxiv.org These deformations are a key factor in the regulation of membrane protein function. nih.govroyalsocietypublishing.org By observing the behavior of gramicidin channels in different lipid environments, scientists can gain insights into the "hydrophobic coupling mechanism," where the energetic cost of membrane deformation influences protein conformational changes. nih.govroyalsocietypublishing.orgresearchgate.net

Furthermore, photoactivatable lipid probes have been developed to study the specific interactions between lipids and proteins like gramicidin A. acs.org These probes can be used to identify which lipids are in direct contact with the protein, providing a detailed picture of the lipid-protein interface. acs.org For instance, the substitution of a valine residue with tryptophan in a gramicidin A analogue was shown to increase the yield of photoadducts, highlighting the specific chemical reactivity within the membrane. acs.org

The table below summarizes key research findings on the use of gramicidin analogues as probes for lipid-protein interactions.

Research FocusKey FindingsReferences
Gramicidin as a Molecular Force Probe The dimerization of gramicidin monomers is sensitive to bilayer thickness and elasticity, allowing it to be used to measure these properties. nih.govroyalsocietypublishing.orgresearchgate.net
Hydrophobic Coupling Mechanism The energetic cost of membrane deformation, influenced by lipid composition, regulates the conformational changes of membrane proteins. nih.govroyalsocietypublishing.orgresearchgate.net
Photoactivatable Lipid Probes These probes help identify specific lipid-protein interactions and the chemical reactivity at the membrane interface. acs.org
Lipid Flip-Flop Gramicidin channels can increase the rate of lipid translocation between bilayer leaflets in a concentration-dependent manner. biorxiv.org

Gramicidin analogues are invaluable tools for dissecting the molecular mechanisms of ion channel gating and transport. nih.govbiorxiv.org By systematically modifying the amino acid sequence of gramicidin, researchers can investigate how specific structural features influence channel conductance and selectivity. nih.gov For example, introducing charged residues near the channel entrance can increase the rate of cation transport. nih.gov

The study of hybrid channels, formed from a neutral and a charged gramicidin derivative, has provided strong support for the head-to-head helical dimer model of the gramicidin channel. nih.gov Furthermore, analogues with simplified amino acid sequences, such as those composed of repeating tryptophan and leucine (B10760876) or glycine (B1666218) units, have been shown to form functional cation-permeable channels, demonstrating the core requirements for channel formation. nih.gov

Recent research has also explored the use of photoswitchable gramicidin analogues to control ion flux with light. acs.orgcapes.gov.br In one study, an azobenzene (B91143) side chain was incorporated into a gramicidin analogue, allowing for the reversible switching of the channel's dipole moment through photoisomerization. acs.orgcapes.gov.br This optical control over ion-dipole interactions offers a novel approach to manipulating the function of excitable cells. acs.orgcapes.gov.br

The table below highlights significant findings in the use of gramicidin analogues for studying ion channel function.

Research FocusKey FindingsReferences
Structural Modifications Introducing charged residues near the channel mouth enhances cation transport. nih.gov
Hybrid Channels Studies of hybrid channels support the head-to-head helical dimer model of the gramicidin channel. nih.gov
Simplified Sequences Analogues with simplified amino acid sequences can still form functional ion channels. nih.gov
Photoswitchable Analogues Optical switching of dipole moments in gramicidin analogues allows for the control of ion flux with light. acs.orgcapes.gov.br

Probes for Lipid-Protein Interactions

Integration with Supramolecular Chemistry

The self-assembling properties of gramicidin and its analogues have positioned them at the forefront of supramolecular chemistry research. researchgate.netacs.org These peptides can form well-defined tubular structures, known as supramolecular cyclic peptide nanotubes, through a network of intermolecular hydrogen bonds. acs.org The ability to tailor the internal diameter of these nanotubes by adjusting the ring size of the cyclic peptide subunits opens up possibilities for creating novel nanomaterials with specific functions. acs.org

Gramicidin S (GS), a cyclic decapeptide, has been a particularly fruitful subject for supramolecular studies. researchgate.netresearchgate.net Researchers have explored how modifications to the GS structure, such as replacing the native β-turn region with synthetic diamino acids, can influence its self-assembly and biological activity. researchgate.net These studies have revealed that the amphipathic nature of GS is crucial for its interaction with membranes, which can lead to membrane thinning or the formation of pores. researchgate.net

The integration of gramicidin analogues with supramolecular chemistry has also led to the development of new strategies for drug delivery. researchgate.netmdpi.com For instance, peptide nanotechnology is being explored as a means to deliver gramicidin-based drugs directly to target cells, potentially overcoming the limitations of their systemic use. researchgate.net

Development of Biosensors and Nanodevices Utilizing Analogues

The unique ion channel-forming properties of gramicidin analogues have been harnessed to create highly sensitive biosensors and nanodevices. pan.olsztyn.plresearchgate.netutrgv.eduijpsr.com One of the most well-known examples is the ion channel switch (ICS) biosensor, which utilizes a self-assembled membrane containing gramicidin channels. pan.olsztyn.plresearchgate.net In this system, one half of the gramicidin channel is tethered to a gold electrode, while the other half is linked to a biological receptor, such as an antibody. pan.olsztyn.plresearchgate.net When a target molecule binds to the receptor, it disrupts the formation of the conductive gramicidin dimer, leading to a measurable change in the ionic current. pan.olsztyn.plresearchgate.net

This technology has been applied to the detection of a wide range of analytes, from small molecules to large proteins and even whole cells. ijpsr.com The sensitivity of these biosensors is remarkable, with the ability to detect analytes at extremely low concentrations. ijpsr.com

Beyond the ICS biosensor, researchers are exploring other ways to integrate gramicidin analogues into nanodevices. For example, carbon nanotubes have been designed to mimic the ion-selective properties of gramicidin A, offering the potential for creating synthetic channels with even greater ion conductance. anu.edu.au These synthetic analogues could be used in a variety of applications, including the development of new antimicrobial agents, desalination devices, and ultrasensitive biosensors. anu.edu.au

Challenges and Opportunities in Analogue Development for Enhanced Selectivity

A major challenge in the development of gramicidin-based therapeutics is their lack of selectivity, which can lead to toxicity in human cells. jst.go.jpresearchgate.netdrugtargetreview.com However, this challenge also presents a significant opportunity for the rational design of gramicidin analogues with enhanced selectivity for bacterial membranes. jst.go.jpresearchgate.netdrugtargetreview.com

Recent advances in peptide synthesis and screening techniques have enabled researchers to systematically explore the structure-activity relationships of gramicidin analogues. researchgate.netdrugtargetreview.com By making targeted substitutions to the amino acid sequence, scientists can modulate the hydrophobicity, charge, and amphipathicity of the peptide, all of which play a critical role in its interaction with different types of membranes. researchgate.netnih.gov

For example, studies on gramicidin S analogues have shown that by carefully balancing hydrophobicity and cationicity, it is possible to develop derivatives with potent activity against multidrug-resistant Gram-negative bacteria while significantly reducing their hemolytic toxicity. researchgate.netnih.gov Similarly, a large-scale screening of over 4,000 gramicidin A analogues identified several variations with reduced toxicity to mammalian cells but strong ion channel-forming ability, suggesting that subtle modifications can lead to bacteria-specific activity. drugtargetreview.comeurekalert.org

The table below outlines some of the key challenges and opportunities in the development of selective gramicidin analogues.

ChallengeOpportunityKey FindingsReferences
Lack of Selectivity Rational design of analogues with enhanced selectivity for bacterial membranes.Balancing hydrophobicity and cationicity can reduce hemolytic toxicity while maintaining antibacterial activity. researchgate.netnih.gov
Toxicity to Human Cells Development of analogues that are safe for systemic use.Subtle amino acid modifications can lead to bacteria-specific ion channel formation. drugtargetreview.comeurekalert.org
Limited Spectrum of Activity Broadening the antibacterial spectrum to include Gram-negative bacteria.Enhancing the cationic charge and fine-tuning hydrophobicity can improve activity against Gram-negative pathogens. researchgate.netnih.gov

Emerging Research Directions and Technological Innovations in Peptide Design

The field of this compound research is continually evolving, driven by new research directions and technological innovations in peptide design. semiengineering.commdpi.com One of the most promising areas is the use of computational methods, such as molecular dynamics simulations, to guide the design of new analogues with desired properties. biorxiv.org These simulations can provide detailed insights into the structure, dynamics, and interactions of gramicidin analogues in different environments, allowing researchers to predict their behavior before they are synthesized in the lab. biorxiv.org

Another exciting development is the use of novel synthetic techniques, such as the "one-bead-one-compound" method, which allows for the rapid synthesis and screening of large libraries of peptide analogues. drugtargetreview.comeurekalert.org This high-throughput approach greatly accelerates the discovery of new analogues with improved activity and selectivity. drugtargetreview.comeurekalert.org

Furthermore, the integration of photoswitchable elements into gramicidin analogues represents a significant technological innovation, enabling the development of "photopharmacology" where the activity of a drug can be controlled with light. acs.orgcapes.gov.brenamine.net This approach offers the potential for highly targeted therapies with reduced side effects. enamine.net

As our understanding of the fundamental principles of peptide design continues to grow, we can expect to see the development of even more sophisticated gramicidin analogues with a wide range of applications in medicine, biotechnology, and materials science.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing novel gramicidin analogues?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or recombinant DNA techniques, with characterization via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm purity and molecular weight . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying β-helix conformations unique to gramicidin . For reproducibility, experimental protocols must include detailed solvent systems, purification steps, and instrumental parameters (e.g., NMR field strength, MS ionization mode) .

Q. How can researchers validate the antimicrobial mechanism of gramicidin analogues against bacterial membranes?

  • Methodological Answer : Use planar lipid bilayer electrophysiology to measure ion channel activity, quantifying conductance changes induced by analogues . Fluorescence anisotropy or differential scanning calorimetry (DSC) can assess membrane disruption by analyzing lipid order and phase transitions . Comparative studies with wild-type gramicidin should include negative controls (e.g., non-pore-forming peptides) and statistical validation of dose-response curves .

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in reported ion selectivity profiles of gramicidin analogues?

  • Methodological Answer : Discrepancies often arise from variations in lipid composition (e.g., DMPC vs. DOPC bilayers) or buffer ionic strength . To resolve contradictions, replicate experiments under standardized conditions (e.g., 1M KCl, pH 7.4) and employ molecular dynamics (MD) simulations to model ion permeation pathways . Publish raw datasets (e.g., conductance traces, MD trajectories) in supplementary materials to enable cross-validation .

Q. What strategies are effective for reconciling conflicting data on the cytotoxicity of gramicidin analogues in eukaryotic vs. prokaryotic systems?

  • Methodological Answer : Perform dual assays (e.g., hemolysis for erythrocytes and MIC assays for bacteria) under matched experimental conditions . Use flow cytometry to quantify membrane integrity in mammalian cells and correlate results with bacterial viability. If contradictions persist, consider species-specific lipid composition differences (e.g., cholesterol content) and validate findings with confocal microscopy . Discuss limitations such as cell line variability and propose follow-up studies using 3D tissue models .

Q. How can computational modeling enhance the rational design of gramicidin analogues with reduced hemolytic activity?

  • Methodological Answer : Apply molecular docking to predict interactions between analogues and cholesterol-rich membranes, targeting residues that minimize eukaryotic membrane binding . Validate predictions via free-energy perturbation (FEP) calculations and compare with experimental hemolysis data . Iterative design should integrate quantitative structure-activity relationship (QSAR) models to optimize hydrophobicity and charge distribution .

Methodological Frameworks

Q. What systematic approaches are recommended for conducting literature reviews on gramicidin analogue research?

  • Methodological Answer : Use MeSH terms (e.g., "Gramicidin/analogs & derivatives" AND "Anti-Bacterial Agents/chemistry") in PubMed/Scopus to identify foundational studies . Employ citation chaining to trace seminal works and tools like VOSviewer for co-occurrence analysis of keywords (e.g., "ion channel," "membrane permeability") . Document search strategies in a PRISMA flowchart to ensure transparency and reproducibility .

Q. How should researchers formulate hypotheses when investigating structure-function relationships in gramicidin analogues?

  • Methodological Answer : Apply the PICO framework:

  • Population : Bacterial strains or lipid bilayers.
  • Intervention : Structural modification (e.g., D-amino acid substitution).
  • Comparison : Wild-type gramicidin or known inactive analogues.
  • Outcome : Changes in ion conductance or antimicrobial efficacy .
    • Hypotheses must align with prior findings (e.g., "Reducing helical flexibility via cyclization will decrease cation selectivity") and be testable via mutagenesis or spectroscopy .

Data Analysis and Reporting

Q. What criteria should guide the selection of statistical methods for analyzing this compound activity data?

  • Methodological Answer : For normally distributed data (e.g., MIC values), use ANOVA with post-hoc Tukey tests; non-parametric data (e.g., hemolysis percentages) require Kruskal-Wallis analysis . Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance . Use tools like GraphPad Prism for dose-response curve fitting (e.g., log[inhibitor] vs. response) and include error bars representing SEM .

Q. How can researchers ensure rigorous peer review when reporting negative or inconclusive results with gramicidin analogues?

  • Methodological Answer : Pre-register studies on platforms like Open Science Framework to mitigate publication bias . In manuscripts, dedicate a "Limitations" subsection to discuss factors such as sample size or assay sensitivity . Provide raw data (e.g., NMR spectra, electrophysiology traces) in open-access repositories (e.g., Zenodo) to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.